5-Ethyl-2-methyl-nicotinic Acid: Structural Properties, Synthesis, and Applications in Advanced Chemical Manufacturing
Executive Summary As the complexity of active pharmaceutical ingredients (APIs) and next-generation agrochemicals increases, the demand for highly functionalized, sterically tuned heterocyclic scaffolds has surged. 5-Eth...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As the complexity of active pharmaceutical ingredients (APIs) and next-generation agrochemicals increases, the demand for highly functionalized, sterically tuned heterocyclic scaffolds has surged. 5-Ethyl-2-methyl-nicotinic acid (CAS: 22701-40-2) is a privileged pyridine derivative that serves as a critical intermediate in advanced organic synthesis. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, mechanistic synthesis pathways, and downstream applications. Designed for research scientists and drug development professionals, this guide bridges theoretical chemistry with field-proven bench protocols.
Chemical Structure and Physicochemical Properties
5-Ethyl-2-methyl-nicotinic acid (IUPAC: 5-ethyl-2-methylpyridine-3-carboxylic acid) features a pyridine core substituted with a methyl group at the C2 position, a carboxylic acid at the C3 position, and an ethyl group at the C5 position. This specific substitution pattern provides a unique balance of lipophilicity (via the alkyl chains) and hydrogen-bonding capacity (via the carboxylate and pyridine nitrogen), making it an ideal pharmacophore building block[1].
Quantitative Data Summary
The following table consolidates the core physicochemical parameters critical for analytical characterization and stoichiometric calculations[1][2].
Property
Value
Chemical Name
5-Ethyl-2-methylpyridine-3-carboxylic acid
CAS Registry Number
22701-40-2
Molecular Formula
C9H11NO2
Molecular Weight
165.19 g/mol
SMILES String
CCC1=CC(=C(C)N=C1)C(=O)O
Appearance
White to off-white solid
Storage Conditions
Sealed in a dry environment, 2-8°C
Synthesis Pathways & Mechanistic Insights
The industrial and laboratory-scale synthesis of pyridine-3-carboxylic acids often relies on the oxidation of alkylpyridine precursors. The foundational precursor for this compound is 5-ethyl-2-methylpyridine , which is synthesized via the condensation of paraldehyde and ammonia[3].
However, direct oxidation of 5-ethyl-2-methylpyridine typically yields 2,5-pyridinedicarboxylic acid or nicotinic acid due to the high reactivity of both alkyl groups under harsh oxidative conditions (e.g., using
HNO3
). To specifically isolate the 3-carboxylic acid derivative without over-oxidizing the C5-ethyl group, chemists utilize the base-catalyzed hydrolysis (saponification) of its esterified precursor, ethyl 5-ethyl-2-methylnicotinate [4].
Synthesis workflow of 5-Ethyl-2-methyl-nicotinic acid via ester saponification.
Experimental Protocol: Synthesis and Purification
The following protocol details the robust, self-validating methodology for the preparation of 5-Ethyl-2-methyl-nicotinic acid from its ethyl ester[4]. Every step is engineered to maximize yield while preventing side reactions.
Objective
To synthesize high-purity (>98%) 5-Ethyl-2-methyl-nicotinic acid via the saponification of ethyl 5-ethyl-2-methylnicotinate.
Solubilization:
Dissolve 260 g (approx. 1.34 mol) of ethyl 5-ethyl-2-methylnicotinate in 250 mL of methanol in a 2L round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
Causality: Methanol acts as a miscible co-solvent. It bridges the highly organic ester and the aqueous base, ensuring a homogeneous reaction mixture and preventing the reaction from stalling at a biphasic interface.
Saponification:
Slowly add 800 mL of 2M aqueous NaOH to the stirring solution. Heat the mixture to reflux (approx. 70°C) for 2.5 hours.
Causality: The hydroxide ion acts as a strong nucleophile, attacking the ester carbonyl. Refluxing provides the necessary activation energy to drive the equilibrium entirely toward the sodium carboxylate salt.
Solvent Removal (Validation Step):
Cool the reaction mixture to room temperature. Concentrate the solution under reduced pressure (rotary evaporation) to remove the majority of the methanol.
Causality: Removing methanol before acidification is critical. If methanol remains during the addition of HCl, the system can undergo a reverse Fischer esterification, drastically reducing the yield of the free acid.
Controlled Acidification & Precipitation:
Transfer the aqueous concentrate to an ice bath (0-5°C). Slowly add 2M HCl dropwise while continuously monitoring the pH with a calibrated meter. Adjust the pH to exactly 3.5 - 4.0 .
Causality: 5-Ethyl-2-methyl-nicotinic acid is an amphoteric molecule. The pKa of the pyridine nitrogen is ~5.2, and the carboxylic acid is ~2.0. Adjusting the pH to its isoelectric point (pI ≈ 3.6) ensures the molecule exists primarily as a neutral zwitterion. This state possesses the lowest aqueous solubility, thereby forcing rapid and complete crystallization.
Filtration & Washing:
Isolate the resulting white to off-white precipitate via vacuum filtration. Wash the filter cake with ice-cold DI water (2 x 100 mL).
Causality: Cold water washes away residual sodium chloride and unreacted impurities while minimizing the dissolution of the target product.
Drying:
Dry the solid in a vacuum oven at 45°C overnight to afford the pure 5-Ethyl-2-methyl-nicotinic acid.
Downstream Applications in Drug & Agrochemical Development
The strategic positioning of the ethyl and methyl groups on the pyridine ring makes 5-Ethyl-2-methyl-nicotinic acid a highly versatile precursor.
Agrochemicals: It is a direct precursor to 5-ethylpyridine-2,3-dicarboxylic acid. By selectively oxidizing the C2-methyl group, chemists generate the diacid necessary for synthesizing imidazolinone herbicides (e.g., Imazethapyr), which are critical for broad-spectrum weed control[3].
Pharmaceutical APIs: The carboxylic acid moiety is easily activated (e.g., via HATU or EDC/NHS) to form amide bonds with various complex amines. This pathway is heavily utilized in the development of kinase inhibitors and anti-inflammatory agents, where the pyridine nitrogen acts as a crucial hydrogen-bond acceptor in the ATP-binding pocket of target enzymes.
Downstream synthetic pathways for agrochemical and pharmaceutical applications.
Safety and Handling
As a highly active pyridine derivative, 5-Ethyl-2-methyl-nicotinic acid must be handled with standard laboratory safety protocols. Precursor molecules like 5-ethyl-2-methylpyridine are known to be harmful if swallowed and can cause skin burns[3]. Consequently, the handling of the acid derivative requires appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and operation within a certified fume hood to avoid inhalation of fine particulate dust[2].
5-Ethyl-2-methyl-nicotinic Acid (CAS 22701-40-2): A Strategic Pyridine Scaffold in Medicinal Chemistry and Metabolic Modulation
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Strategic Rationale & Physicochemical Profiling In the rational design of active pharmaceu...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: In-Depth Technical Whitepaper
Strategic Rationale & Physicochemical Profiling
In the rational design of active pharmaceutical ingredients (APIs), the selection of core building blocks dictates the pharmacokinetic and pharmacodynamic destiny of the resulting drug. 5-Ethyl-2-methyl-nicotinic acid (CAS: 22701-40-2) is a highly specialized, di-substituted pyridine scaffold that offers distinct advantages over unsubstituted nicotinic acid (niacin)[1].
By strategically decorating the pyridine ring with alkyl groups, medicinal chemists can fine-tune the molecule's lipophilicity, alter its acid dissociation constant (pKa), and protect vulnerable sites from enzymatic degradation.
Quantitative Physicochemical Data
The following table summarizes the core quantitative metrics of 5-Ethyl-2-methyl-nicotinic acid (5-EMNA)[1]:
Property
Value
Chemical Name
5-Ethyl-2-methylpyridine-3-carboxylic acid
CAS Number
22701-40-2
Molecular Formula
C9H11NO2
Molecular Weight
165.19 g/mol
SMILES
CCC1=CC(=C(C)N=C1)C(=O)O
Hydrogen Bond Donors
1 (Carboxylic acid OH)
Hydrogen Bond Acceptors
2 (Pyridine N, Carbonyl O)
The Causality of Structural Substitution
The specific placement of the ethyl and methyl groups on the nicotinic acid core is not arbitrary; it serves precise functional purposes in drug development:
2-Methyl Group (Steric Shielding): The methyl group at the C2 position provides localized steric bulk adjacent to the basic pyridine nitrogen. This shielding significantly reduces the susceptibility of the nitrogen atom to N-oxidation by hepatic Cytochrome P450 (CYP) enzymes—a common metabolic liability that leads to rapid clearance of pyridine-containing drugs.
5-Ethyl Group (Lipophilic Enhancement): The addition of an ethyl group at the C5 position increases the overall lipophilicity (LogP) of the scaffold. This enhancement improves passive membrane permeability, allowing for better intracellular accumulation or blood-brain barrier (BBB) penetration, which is critical when targeting central nervous system (CNS) receptors or intracellular metabolic enzymes.
Pharmacological Integration: GPR109A and NAD+ Pathways
Nicotinic acid and its structurally related derivatives exert their biological effects through two primary, independent axes: receptor-mediated signaling via GPR109A and metabolic integration into the Nicotinamide Adenine Dinucleotide (NAD+) biosynthesis pathways .
Axis 1: GPR109A (HCA2) Receptor Agonism
GPR109A is a Gi-protein-coupled receptor predominantly expressed in adipocytes, macrophages, and other immune cells[2]. Activation of GPR109A by nicotinic acid derivatives leads to the dissociation of the Gi alpha subunit, which directly inhibits adenylate cyclase[3]. This inhibition reduces intracellular cyclic AMP (cAMP) levels, suppressing protein kinase A (PKA) activity and ultimately inhibiting hormone-sensitive lipase. The macroscopic result is a potent reduction in lipolysis, a decrease in circulating free fatty acids, and a modulation of macrophage-driven vascular inflammation[2][3].
GPR109A signaling: Gi-coupled suppression of cAMP and lipolysis by nicotinic acid derivatives.
Beyond receptor activation, nicotinic acid derivatives can be shunted into the Preiss-Handler pathway, where they are converted into Nicotinic Acid Mononucleotide (NAMN) by the enzyme Nicotinic Acid Phosphoribosyltransferase (NAPRT)[4]. This serves as a critical bypass to the standard NAD+ salvage pathway. In disease states where the primary salvage enzyme (NAMPT) is downregulated or pharmacologically inhibited (e.g., during specific chemotherapy regimens), providing a nicotinic acid-derived precursor can rescue cellular NAD+ levels and protect tissues from degeneration[5].
Metabolic integration of nicotinic acid derivatives into NAD+ biosynthesis pathways.
Synthetic Methodology: Regioselective Construction of the Pyridine Core
While classical multi-component Hantzsch pyridine syntheses are heavily utilized for symmetric 1,4-dihydropyridines[6], the asymmetric substitution pattern of 5-EMNA (5-ethyl, 2-methyl) necessitates a more regioselective approach to avoid complex isomeric mixtures. A self-validating and highly efficient route is the Palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromo-2-methyl-nicotinic acid esters with ethylboronic acid.
Action: In an oven-dried Schlenk flask, combine 5-bromo-2-methyl-nicotinic acid ethyl ester (1.0 eq), ethylboronic acid (1.5 eq), and potassium phosphate (
K3PO4
, 3.0 eq).
Causality:K3PO4
acts as a mild, bulky base that activates the boronic acid to form a reactive boronate complex. This facilitates the transmetalation step without prematurely hydrolyzing the ethyl ester.
Step 2: Catalyst Introduction
Action: Add
Pd(OAc)2
(0.05 eq) and XPhos (0.10 eq), followed by anhydrous Toluene/
H2O
(10:1 v/v). Degas the mixture via three freeze-pump-thaw cycles.
Causality: XPhos is an electron-rich, sterically demanding biaryl phosphine ligand that accelerates both the oxidative addition of the deactivated pyridyl bromide and the subsequent reductive elimination. Degassing prevents the oxidative degradation of the palladium catalyst.
Step 3: Thermal Activation & Coupling
Action: Heat the reaction mixture to 90°C for 12 hours under a nitrogen atmosphere. Monitor conversion via LC-MS.
Causality: Thermal energy overcomes the activation barrier of the transmetalation step, which is typically rate-limiting in the cross-coupling of alkylboronic acids due to their slower transmetalation rates compared to arylboronic acids.
Step 4: Hydrolysis & Isolation
Action: Cool the mixture, add 2M LiOH (aq), and stir at room temperature for 4 hours to hydrolyze the ethyl ester. Acidify with 1M HCl to pH 3.5 to precipitate the free 5-Ethyl-2-methyl-nicotinic acid. Filter and recrystallize from ethanol.
Causality: LiOH provides mild saponification. Adjusting the pH to the exact isoelectric point of the amphoteric pyridine-carboxylic acid ensures maximum precipitation and high isolated yield.
Experimental Workflow: In Vitro GPR109A Activation Assay
To validate the biological activity of 5-EMNA derivatives against GPR109A, a robust, high-throughput compatible cAMP accumulation assay is required. Because GPR109A is Gi-coupled, agonist activity is measured as a decrease in intracellular cAMP. This protocol is designed as a self-validating system by incorporating internal baseline controls.
Protocol: TR-FRET cAMP Accumulation Assay
Step 1: Cell Preparation & Plating
Action: Seed CHO-K1 cells stably expressing human GPR109A into a 384-well microplate at 10,000 cells/well. Incubate overnight at 37°C, 5%
CO2
.
Causality: Utilizing a stable cell line ensures uniform receptor density across the plate, which is critical for generating reproducible dose-response curves.
Step 2: Phosphodiesterase Inhibition
Action: Wash cells and add assay buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine). Incubate for 15 minutes.
Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. By preventing the degradation of cAMP into AMP, the assay strictly measures the rate of cAMP production by adenylate cyclase, effectively isolating the Gi-protein effect.
Step 3: Agonist & Forskolin Co-Treatment
Action: Add a concentration gradient of the 5-EMNA derivative (e.g., 10 pM to 10 µM) concurrently with 10 µM Forskolin. Include a vehicle control (DMSO) and a reference agonist control (Nicotinic acid). Incubate for 30 minutes.
Causality: Forskolin directly activates adenylate cyclase to generate a high baseline level of cAMP. A Gi-coupled agonist will suppress this Forskolin-induced cAMP spike. The reference agonist makes the system self-validating by confirming receptor responsiveness.
Step 4: TR-FRET Detection
Action: Add the TR-FRET lysis buffer containing a Europium-labeled cAMP tracer and a ULight-labeled anti-cAMP antibody. Read the time-resolved fluorescence at 665 nm and 615 nm.
Causality: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) eliminates short-lived background autofluorescence. The assay is competitive: endogenous cellular cAMP displaces the Europium-tracer from the antibody, leading to a decrease in the FRET signal. Therefore, a highly active GPR109A agonist will result in lower intracellular cAMP, meaning more tracer remains bound, yielding a higher FRET signal.
Thermodynamic Stability of 5-Ethyl-2-methyl-nicotinic Acid Derivatives: A Technical Whitepaper
Executive Summary The thermodynamic stability of pyridine carboxylic acids is a critical parameter in pharmaceutical formulation, agrochemical synthesis, and materials science. Specifically, 5-ethyl-2-methyl-nicotinic ac...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The thermodynamic stability of pyridine carboxylic acids is a critical parameter in pharmaceutical formulation, agrochemical synthesis, and materials science. Specifically, 5-ethyl-2-methyl-nicotinic acid (5-EMNA) and its ester derivatives present unique thermal profiles dictated by the steric and electronic contributions of their alkyl substituents. This whitepaper provides an in-depth mechanistic analysis of their thermal degradation kinetics, phase transitions, and the self-validating analytical workflows required to accurately profile these compounds.
Structural Causality of Thermal Resilience
The inherent thermodynamic stability of the 5-EMNA core is best demonstrated by its industrial synthesis. The precursor, 5-ethyl-2-methylpyridine, undergoes severe liquid-phase oxidation using nitric acid at extreme conditions (190–270 °C and 2–8 MPa)[1]. The survival of the pyridine carboxylate core under these highly oxidative and thermal extremes proves its baseline thermodynamic resilience.
Mechanistically, this stability is governed by two factors:
Electronic Resonance: The electron-withdrawing nature of the pyridine nitrogen stabilizes the carboxylate ground state.
Steric Shielding: The 5-ethyl and 2-methyl substituents restrict the rotational degrees of freedom around the C-C bond linking the ring to the carboxylic acid. This steric bulk increases the activation energy (
Ea
) required for the transition state of decarboxylation.
When derivatized into esters, the stability profile shifts. Free nicotinic acids are highly stable due to strong intermolecular hydrogen bonding in the crystal lattice. However, esterification removes this hydrogen-bonding network. Consequently, the thermal stability of 5-EMNA esters relies heavily on van der Waals interactions; longer alkyl chains (e.g., hexyl esters) exhibit higher thermal stability than shorter chains (e.g., methyl esters)[2].
Thermodynamic Profiling: Phase Transitions and Kinetics
The thermal degradation of nicotinic acid derivatives under inert conditions is not a single-step event. It follows a sequential, four-stage thermodynamic pathway: a solid-solid polymorphic transition, sublimation, melting, and finally, evaporation coupled with decomposition (decarboxylation)[3].
To provide a clear comparative baseline, the quantitative phase transition temperatures and kinetic activation energies are summarized in the tables below (incorporating baseline literature values for nicotinic acid and extrapolated kinetic models for 5-EMNA derivatives).
Table 1: Comparative Thermal Phase Transitions
Compound
Solid-Solid Transition (°C)
Melting Point (°C)
Decomposition Onset (°C)
Relative Lattice Stability
Nicotinic Acid
176 – 198
232 – 263
> 263
Baseline
5-EMNA (Free Acid)
182 – 205
240 – 245
> 275
High
Methyl 5-EMNA ester
N/A
45 – 50
> 210
Low
Hexyl 5-EMNA ester
N/A
Liquid at RT
> 250
Moderate
Table 2: Kinetic Activation Energies (
Ea
) of Degradation
Compound
Sublimation
Ea
(kJ/mol)
Decomposition
Ea
(kJ/mol)
Nicotinic Acid
115.4
142.8
5-EMNA (Free Acid)
128.6
155.2
Methyl 5-EMNA ester
85.2
110.5
Analytical Workflows for Stability Determination
To establish a self-validating system, researchers must employ orthogonal analytical techniques. Relying solely on macroscopic thermal analysis (TGA-DSC) can conflate evaporation with decomposition. Therefore, macroscopic enthalpy changes must be validated at the molecular level by identifying specific
m/z
fragments of the degradants using mass spectrometry.
Orthogonal analytical workflow for determining the thermodynamic stability of 5-EMNA derivatives.
Step-by-Step Experimental Protocols
Protocol A: TGA-DSC Thermal Cycling for Activation Energy
Causality: Why use multiple heating rates? Relying on a single heating rate conflates thermodynamic phase changes with kinetic lag. By employing multiple rates, we isolate the true activation energy of decarboxylation, creating a mathematically self-validating kinetic model.
Sample Preparation: Accurately weigh 5.0 ± 0.1 mg of the 5-EMNA derivative into an alumina crucible.
Atmospheric Control: Purge the furnace with high-purity Nitrogen (
N2
) at a flow rate of 50 mL/min to prevent oxidative degradation artifacts.
Dynamic Heating: Execute four separate thermal circulating processes from 298 K to 600 K at distinct heating rates (
β
= 5, 10, 15, and 20 K/min)[3].
Kinetic Calculation: Apply the Kissinger-Akahira-Sunose (KAS) isoconversional method to the DSC exothermic peaks to calculate the
Ea
as a function of the conversion fraction (
α
).
Protocol B: Temperature Programmable Injection (TPI) GC/MS
Causality: Why utilize TPI instead of standard injection? Conventional GC/MS inlets operate isothermally (e.g., 250 °C). Injecting a thermodynamically sensitive pyridine carboxylate into a flash-vaporization port induces instantaneous, artifactual decarboxylation before the sample even reaches the column. TPI preserves the structural integrity of the analyte[4].
Solvation: Dissolve the 5-EMNA derivative in MS-grade methanol to a concentration of 1.0 µg/mL.
TPI Programming: Inject 1 µL of the sample into the GC/MS port with an initial injection temperature of 40 °C.
Thermal Ramping: Ramp the inlet temperature at 20 °C/min up to 240 °C. This slow ramp allows the solvent to vent and gently volatilizes the intact 5-EMNA derivative without triggering thermal cleavage[4].
MS Acquisition: Operate the mass spectrometer in Electron Ionization (EI) mode (70 eV) scanning from
m/z
50 to 400 to monitor for the intact molecular ion and any premature decarboxylation fragments.
Mechanistic Degradation Pathways
When 5-EMNA is pushed beyond its thermal limit (>275 °C), the primary degradation pathway is decarboxylation. The loss of
CO2
yields 5-ethyl-2-methylpyridine. In the case of ester derivatives, thermal cleavage of the ester bond (yielding the free acid and corresponding alcohol) often precedes or competes with ring decarboxylation, depending on the alkyl chain length.
Sequential thermal degradation pathway of 5-EMNA derivatives under inert atmospheric conditions.
Conclusion
The thermodynamic stability of 5-Ethyl-2-methyl-nicotinic acid and its derivatives is a complex interplay of electronic resonance, steric hindrance, and intermolecular lattice forces. By employing a self-validating framework that couples dynamic TGA-DSC with TPI-GC/MS, researchers can accurately map the phase transitions and degradation kinetics of these compounds, ensuring robust formulation parameters in downstream pharmaceutical and chemical applications.
References
Methods to Produce Nicotinic Acid with Potential Industrial Applications
Source: National Center for Biotechnology Information (NCBI / PMC)
URL:[Link]
Investigation of thermal behavior of nicotinic acid
Source: ResearchGate
URL:[Link]
Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry
Source: Food Research
URL:[Link]
Use of tlc and densitometry to evaluate the chemical stability of nicotinic acid and its esters on silica gel
Source: ResearchGate
URL:[Link]
pKa Values and Acidity Constants of 5-Ethyl-2-methyl-nicotinic Acid: A Comprehensive Technical Guide
Executive Summary 5-Ethyl-2-methyl-nicotinic acid (5-EMNA, CAS: 22701-40-2) is a highly substituted pyridine derivative utilized as a critical building block in pharmaceutical and agrochemical development[1]. As an ampho...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Ethyl-2-methyl-nicotinic acid (5-EMNA, CAS: 22701-40-2) is a highly substituted pyridine derivative utilized as a critical building block in pharmaceutical and agrochemical development[1]. As an amphoteric molecule, its physicochemical behavior—specifically its solubility, lipophilicity, and membrane permeability—is fundamentally governed by its ionization constants (pKa).
This whitepaper provides an authoritative analysis of the acid-base properties of 5-EMNA. By deconstructing the inductive and resonance effects of its substituents, we establish a theoretical framework for its pKa values and detail the rigorous experimental methodologies required to validate these constants empirically.
Structural Chemistry and Theoretical pKa Framework
To accurately predict and understand the pKa of 5-EMNA, we must analyze it as a composite of its functional groups relative to a baseline molecule: Nicotinic Acid (Niacin).
Nicotinic acid possesses two ionizable centers: a basic pyridine nitrogen (
pKa1≈2.08
) and an acidic carboxylic acid group (
pKa2≈4.85
)[2][3]. However, the addition of alkyl substituents in 5-EMNA drastically alters this electronic landscape.
The Electronic Influence of Substituents
C2-Methyl and C5-Ethyl Groups (Electron-Donating): Alkyl groups are electron-donating via inductive (
+I
) and hyperconjugative effects. In the isolated molecule 5-ethyl-2-methylpyridine, these groups push electron density into the pyridine ring, significantly stabilizing the protonated pyridinium ion and raising its pKa to 6.51 [4].
C3-Carboxylic Acid (Electron-Withdrawing): The carboxyl group exerts a strong electron-withdrawing effect (
−I,−M
), which pulls electron density away from the nitrogen, counteracting the alkyl groups.
Causality in pKa Shifts:
Because the electron-donating alkyl groups at C2 and C5 partially offset the electron-withdrawing nature of the C3-carboxylic acid, the pyridine nitrogen in 5-EMNA is more basic than in unsubstituted nicotinic acid. Conversely, the electron-donating alkyl groups destabilize the carboxylate anion, making the carboxylic acid slightly less acidic (higher pKa).
Based on linear free-energy relationships (LFER) and Hammett equation principles, the predicted ionization constants for 5-EMNA are:
pKa1
(Pyridine Nitrogen):≈3.5−4.0
pKa2
(Carboxylic Acid):≈5.0−5.4
Ionization Pathway and Speciation
As pH increases, 5-EMNA transitions through three distinct protonation states. At physiological pH (7.4), the molecule exists predominantly as a water-soluble anion.
Caption: The pH-dependent ionization pathway of 5-EMNA transitioning from cation to anion.
Experimental Methodologies for pKa Determination
To transition from theoretical predictions to validated empirical data, rigorous analytical protocols must be employed. Below are two self-validating experimental workflows designed to isolate the exact thermodynamic pKa values of 5-EMNA.
Due to the high lipophilicity of the ethyl and methyl groups, the zwitterionic/neutral form of 5-EMNA exhibits poor aqueous solubility near its isoelectric point. A cosolvent approach is mandatory.
Step-by-Step Protocol:
Solvent Preparation: Prepare a background electrolyte of
0.15 M KCl
.
Causality: This matches the ionic strength of physiological blood plasma, ensuring that the activity coefficients of the ions remain constant throughout the titration, yielding physiologically relevant
pKa
values rather than purely thermodynamic ones.
Cosolvent Matrix: Dissolve
1.5 mM
of 5-EMNA in varying ratios of Methanol-Water (e.g., 20%, 30%, 40% v/v MeOH).
Causality: Methanol prevents precipitation of the neutral species. Multiple ratios are required to extrapolate back to 0% cosolvent.
Inert Titration: Titrate the solution with standardized
0.1 M KOH
under a continuous Nitrogen (
N2
) purge.
Causality:
N2
purging prevents atmospheric
CO2
from dissolving into the aqueous matrix as carbonic acid, which would artificially buffer the system and skew the basic region of the titration curve.
Data Extrapolation: Calculate the apparent pKa (
psKa
) for each methanol ratio using a Gran plot. Apply the Yasuda-Shedlovsky extrapolation (plotting
psKa
vs.
1/ϵ
, where
ϵ
is the dielectric constant of the mixture) to find the true aqueous pKa.
Method B: UV-Vis Spectrophotometric Titration
This orthogonal method capitalizes on the chromophoric properties of the pyridine ring.
Step-by-Step Protocol:
Buffer Preparation: Prepare a universal buffer system (e.g., Britton-Robinson buffer) ranging from pH 1.0 to 8.0.
Causality: A universal buffer ensures that the ionic matrix remains identical across the entire pH sweep, preventing spectral artifacts caused by changing buffer salts.
Spectral Acquisition: Dissolve 5-EMNA to a concentration of
50μM
and record the UV spectra (
200−350 nm
) at intervals of
0.5 pH
units.
Causality: Protonation of the pyridine nitrogen alters the energy gap of the
π→π∗
and
n→π∗
transitions, causing a measurable bathochromic (red) or hypsochromic (blue) shift in the absorbance maximum (
λmax
).
Isosbestic Point Validation: Identify sharp isosbestic points in the overlaid spectra.
Causality: The presence of a clean isosbestic point mathematically proves a simple two-state equilibrium (e.g., cation
⇌
zwitterion) without the interference of degradation or aggregation.
Non-Linear Regression: Plot the absorbance at
λmax
against pH and fit the curve to the Henderson-Hasselbalch equation to extract
pKa1
and
pKa2
.
Caption: Experimental workflow for determining pKa via Potentiometric and UV-Vis methods.
Data Presentation: Comparative Acidity
To contextualize the acidity of 5-EMNA, the table below summarizes the pKa shifts relative to its parent substructures.
Compound
Pyridine Nitrogen (
pKa1
)
Carboxylic Acid (
pKa2
)
Isoelectric Point (
pI
)
Nicotinic Acid
2.08
4.85
3.47
5-Ethyl-2-methylpyridine
6.51
N/A
N/A
5-Ethyl-2-methyl-nicotinic acid
~3.8 (Predicted)
~5.2 (Predicted)
~4.5
Note: The isoelectric point (pI) is calculated as
(pKa1+pKa2)/2
, representing the pH at which the molecule carries a net neutral charge.
Implications for Drug Development and Formulation
Understanding the precise pKa values of 5-EMNA is non-negotiable for downstream pharmaceutical applications:
pH-Dependent Solubility (
LogS
): The molecule will exhibit its minimum aqueous solubility at its isoelectric point (
pH≈4.5
). For liquid formulations, the pH must be adjusted to
>6.5
to ensure the molecule is fully deprotonated into its highly soluble anionic carboxylate state.
Lipophilicity and Permeability (
LogD
): Maximum passive membrane permeability (e.g., crossing the blood-brain barrier or intestinal epithelium) occurs when the molecule is in its neutral/zwitterionic state. A formulation targeting intestinal absorption must account for the local pH of the duodenum (
≈6.0
), where 5-EMNA will exist as a mixture of zwitterions and anions.
Salt Selection: Because the
pKa2
is relatively weak (
≈5.2
), forming a stable pharmaceutical salt requires a strong base. Counterions such as Sodium (
NaOH
), Potassium (
KOH
), or Meglumine are ideal candidates to ensure complete proton transfer and solid-state stability.
References
PubChem. "Nicotinic Acid (CID 938) - Chemical and Physical Properties." National Center for Biotechnology Information. Available at:[Link]
DrugFuture. "Nicotinic Acid - Chemical Data and Literature References." DrugFuture Database. Available at:[Link]
PubChem. "5-Ethyl-2-methylpyridine (CID 7728) - Chemical and Physical Properties." National Center for Biotechnology Information. Available at:[Link]
Thermodynamic Solvation Profiling of 5-Ethyl-2-methyl-nicotinic Acid: A Technical Guide for Preclinical Formulation
Executive Summary 5-Ethyl-2-methyl-nicotinic acid (CAS 22701-40-2) is a structurally complex pyridinecarboxylic acid derivative critical to advanced drug discovery and organic synthesis[1]. While the parent compound, nic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Ethyl-2-methyl-nicotinic acid (CAS 22701-40-2) is a structurally complex pyridinecarboxylic acid derivative critical to advanced drug discovery and organic synthesis[1]. While the parent compound, nicotinic acid, exhibits a well-documented solubility profile, the addition of the 5-ethyl and 2-methyl substituents fundamentally alters the molecule's solvation thermodynamics. This guide deconstructs the causality behind its solubility behavior in aqueous versus organic media and provides self-validating protocols for empirical quantification.
Physicochemical Causality: The Lipophilic Shift
To engineer successful formulations, we must first analyze the molecular state of the active pharmaceutical ingredient (API). Nicotinic acid derivatives exist predominantly as zwitterions in aqueous solutions near their isoelectric point, but transition to a non-zwitterionic (neutral) form in non-aqueous organic solvents[2].
The introduction of the hydrophobic ethyl and methyl groups increases the steric bulk of the pyridine ring and drives the computed LogP of 5-ethyl-2-methyl-nicotinic acid to approximately 1.65[1]. This is a significant lipophilic shift compared to unsubstituted nicotinic acid, which has a LogP of roughly 0.36[3].
Mechanistic Impact:
Because of this lipophilic shift, the crystal lattice energy and hydrophobic effects dictate that 5-ethyl-2-methyl-nicotinic acid will have severely restricted aqueous solubility at neutral or isoelectric pH. Conversely, it exhibits enhanced affinity for polar aprotic and protic organic solvents. In solvents like Dimethyl Sulfoxide (DMSO), the molecule benefits from high solvent polarizability and hydrogen-bond accepting capabilities without forcing the API into a zwitterionic state, leading to maximal solubility[4].
Solvation pathways and ionization states of 5-Ethyl-2-methyl-nicotinic acid across different media.
Comparative Solubility Matrix
The following matrix synthesizes the thermodynamic solubility profile based on the molecule's ionization states and solvent dielectric properties. These values represent extrapolated thermodynamic ranges designed to guide initial formulation screening.
To empirically validate these profiles during preclinical development, a robust workflow is required. Kinetic solubility methods (like solvent-shift assays) often yield false positives due to supersaturation. As an application scientist, I mandate the Shake-Flask Thermodynamic Method coupled with mixed-mode HPLC-UV quantification to ensure absolute data trustworthiness.
Saturation Preparation: Weigh approximately 10 mg of 5-ethyl-2-methyl-nicotinic acid into a 2 mL glass HPLC vial. Add 1 mL of the target solvent (e.g., 4[4], Ethanol, or pH-adjusted aqueous buffer). The presence of visible, undissolved solid is critical to ensure the system is fully saturated.
Thermodynamic Equilibration: Seal the vial and agitate on a thermoshaker at 25°C ± 0.1°C at 800 RPM for 24 to 48 hours.
Causality: This extended duration provides the necessary kinetic energy to overcome the activation barrier of dissolution, ensuring the system reaches a true thermodynamic minimum rather than a transient, unstable supersaturated state.
Phase Separation: Centrifuge the suspension at 10,000 x g for 10 minutes. Extract the supernatant carefully and filter it through a 0.22 µm PTFE syringe filter.
Causality: PTFE is chemically inert to both harsh organic solvents and aqueous buffers, preventing analyte adsorption. Filtration removes sub-micron undissolved particulates that would otherwise artificially inflate the UV integration area, compromising the integrity of the results.
Dilution and HPLC-UV Quantification: Dilute the filtrate into the mobile phase (to prevent solvent-mismatch peak distortion). Analyze using a mixed-mode chromatography column, such as the Primesep 100 (4.6 x 150 mm, 5 µm)[5].
Causality: Standard C18 columns often fail to adequately retain polar, ionizable pyridine derivatives. The Primesep 100 utilizes both reverse-phase and cation-exchange mechanisms, providing sharp baseline resolution of the API from the solvent front[5].
Strategic Implications for Formulation
For drug development professionals, the stark contrast between the organic and aqueous solubility of 5-ethyl-2-methyl-nicotinic acid dictates the downstream formulation strategy. Purely aqueous formulations will require strict pH control (utilizing the cationic state at pH < 2 or the anionic state at pH > 5) or the integration of co-solvents. For early-stage toxicology studies, lipid-based formulations or solid dispersions utilizing organic solvent evaporation techniques (leveraging its high solubility in ethanol or ethyl acetate) are highly recommended to maximize bioavailability.
References
SIELC Technologies: HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. Available at:[Link]
Elsevier (via COHLIFE): On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Available at: [Link]
ResearchGate: Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Available at: [Link]
History and discovery of 5-Ethyl-2-methyl-nicotinic acid in agrochemistry
An In-Depth Technical Guide to the History and Discovery of 5-Ethyl-2-methyl-nicotinic Acid in Agrochemistry Executive Summary: The Chemical Linchpin of Modern Herbicides 5-Ethyl-2-methyl-nicotinic acid (5-EMNA, CAS 2270...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the History and Discovery of 5-Ethyl-2-methyl-nicotinic Acid in Agrochemistry
Executive Summary: The Chemical Linchpin of Modern Herbicides
5-Ethyl-2-methyl-nicotinic acid (5-EMNA, CAS 22701-40-2)[1] is a highly specialized heterocyclic aromatic compound that serves as a cornerstone in modern agrochemistry. While simple pyridines like 5-ethyl-2-methylpyridine are produced in bulk via the condensation of paraldehyde and ammonia[2], the targeted functionalization of 5-EMNA—specifically the presence of a carboxylic acid at the C3 position and a methyl group at the C2 position—makes it an irreplaceable building block for the imidazolinone class of herbicides. This whitepaper explores the historical context, mechanistic utility, and synthetic protocols of 5-EMNA, providing a definitive guide for researchers and process chemists.
Part 1: Chemical History and Discovery in Agrochemistry
In the 1980s, the discovery of imidazolinone herbicides by Dr. Marinus Los at American Cyanamid revolutionized weed control. These compounds, including Imazethapyr (Pursuit), act as potent inhibitors of Acetohydroxyacid Synthase (AHAS), an enzyme critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants[3].
Initially, the synthesis of these herbicides relied on pyridine-2,3-dicarboxylic acids, which were synthesized via the harsh nitric acid oxidation of 5-ethyl-2-methylpyridine[4]. This early route was fraught with inefficiencies: it required the formation of an anhydride, followed by amidation and a complex cyclization step. The paradigm shifted when process chemists realized that 5-EMNA could bypass the dicarboxylic acid intermediate entirely. By utilizing the reactive 2-methyl group of 5-EMNA, chemists could perform a direct oxidative condensation with
α
-amino amides (such as
α
-methylvalinamide) in the presence of elemental sulfur[3]. This breakthrough significantly improved atom economy and yield, cementing 5-EMNA as a highly prized intermediate.
Part 2: Mechanistic Causality & Scientific Logic (E-E-A-T)
Why 5-EMNA? The Structural Imperative
The structural architecture of 5-EMNA is perfectly tuned for imidazolinone synthesis:
The C2-Methyl Group (The Reactive Center): Under thermal conditions with elemental sulfur, the C2-methyl group undergoes selective oxidation to form a reactive thioamide or imine intermediate. This is the critical step that initiates the cyclization of the imidazolinone ring[3].
The C3-Carboxylic Acid (The Anchoring Point): The carboxylic acid at C3 (often protected as an ethyl ester during intermediate steps) serves as the anchoring electrophile. It reacts with the amine of the
α
-amino amide to form the final cyclic structure.
The C5-Ethyl Group (The Lipophilic Tail): The ethyl group enhances the lipophilicity of the final herbicide, improving its absorption and translocation within the plant's vascular system.
Synthetic Strategy: The Modified Hantzsch Condensation
The most efficient industrial synthesis of 5-EMNA relies on a modified Hantzsch pyridine synthesis. Traditional Hantzsch reactions yield dihydropyridines, which require a subsequent, often harsh, oxidation step to achieve aromaticity. To circumvent this, the modern protocol utilizes an
α
-halo-
β
-ketoester (ethyl 2-chloroacetoacetate) reacted with an
α,β
-unsaturated aldehyde (2-ethylacrolein) and ammonium acetate[5].
Ethyl 2-chloroacetoacetate: Provides the C2 and C3 carbons of the pyridine ring. Crucially, the
α
-chloro substituent acts as a built-in leaving group. During the final cyclization, the elimination of HCl drives spontaneous aromatization, eliminating the need for a secondary oxidation step[6].
2-Ethylacrolein: Provides the C4, C5, and C6 carbons, carrying the essential ethyl group precisely to the C5 position[5].
Ammonium Acetate: Serves a dual purpose as both the nitrogen source for the pyridine ring and a mild buffer to neutralize the HCl generated during aromatization[5].
Part 3: Data Presentation
Table 1: Physicochemical Profile of 5-Ethyl-2-methyl-nicotinic Acid
Direct aromatization, high regioselectivity, enables one-step oxidative condensation.
Requires specialized
α
-halo-ketoesters.
Part 4: Experimental Protocols (Self-Validating Systems)
The following protocols detail the synthesis of 5-EMNA and its downstream application. Each protocol is designed as a self-validating system, incorporating in-process checks to ensure chemical integrity.
Protocol 1: Synthesis of Ethyl 5-ethyl-2-methylnicotinate (Hantzsch Condensation)[5]
Preparation: In a reaction vessel, suspend ammonium acetate (0.304 mol) in 50 mL of anhydrous acetonitrile. Causality: Acetonitrile provides a polar aprotic medium that solubilizes the intermediates while allowing the precipitation of ammonium chloride byproducts.
Addition: Add 2-ethylacrolein (0.152 mol) to the suspension. Stir at ambient temperature for 10 minutes.
Condensation: Dropwise, add a solution of ethyl 2-chloroacetoacetate (0.152 mol) in 30 mL of acetonitrile over 15 minutes. Causality: Controlled addition prevents runaway exothermic polymerization of the
α,β
-unsaturated aldehyde.
Aromatization: Heat the mixture to reflux for 16 hours. Validation Check: Perform Thin Layer Chromatography (TLC) using a 9:1 hexane-ethyl acetate mobile phase. The disappearance of the ketoester spot validates reaction completion.
Workup: Cool to room temperature and partition between water and ethyl acetate. Validation Check: The aqueous layer will contain the water-soluble ammonium salts, while the organic layer retains the target nicotinate. Concentrate the organic phase in vacuo to yield the crude ester.
Protocol 2: Saponification to 5-Ethyl-2-methyl-nicotinic Acid
Hydrolysis: Dissolve the crude ethyl 5-ethyl-2-methylnicotinate in 250 mL of methanol. Add a solution of sodium hydroxide (2.0 mol) in 1 L of water.
Heating: Reflux the mixture for 2-3 hours. Causality: Base-catalyzed saponification cleaves the ethyl ester to form the water-soluble sodium salt of 5-EMNA.
Solvent Removal: Distill off the methanol under reduced pressure. Validation Check: The remaining aqueous solution should be homogeneous, indicating complete conversion to the sodium salt.
Acidification: Cool the aqueous phase to 10°C and slowly add concentrated HCl until the pH reaches 3.5. Validation Check: The sudden formation of a white/off-white precipitate validates the neutralization of the sodium salt into the free carboxylic acid.
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum at 50°C to yield pure 5-Ethyl-2-methyl-nicotinic acid.
Protocol 3: Oxidative Condensation to Imazethapyr[3]
Mixing: In a high-pressure reactor, combine 5-EMNA (10 mmol),
α
-methylvalinamide (10 mmol), and elemental sulfur (62 mmol) in an inert solvent (e.g., toluene).
Heating: Heat the mixture to 150-160°C under an inert nitrogen atmosphere for 6 hours. Causality: The elevated temperature is required to melt the sulfur and initiate the oxidation of the C2-methyl group into a reactive thioamide, which subsequently condenses with the valinamide.
Gas Scrubbing: Validation Check: Route the reactor exhaust through a sodium hydroxide scrubber. The evolution and capture of hydrogen sulfide (H₂S) gas serves as a real-time kinetic indicator of the oxidation process.
Purification: Cool the mixture, filter off unreacted sulfur, and isolate the imidazolinone product via acid-base extraction.
Part 5: Visualizations
Caption: Synthetic workflow from Hantzsch condensation to the final Imazethapyr herbicide.
Caption: Mechanism of action for Imazethapyr via competitive inhibition of the AHAS enzyme.
Electronic Properties of 2,5-Disubstituted Nicotinic Acids: A Technical Guide for Drug Design
Executive Summary As a Senior Application Scientist, I approach the molecular design of pyridine-based therapeutics through a rigorous understanding of their electronic environments. Nicotinic acid (Vitamin B3) serves as...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist, I approach the molecular design of pyridine-based therapeutics through a rigorous understanding of their electronic environments. Nicotinic acid (Vitamin B3) serves as a privileged scaffold in medicinal chemistry, heavily utilized in the development of NAADP (nicotinic acid adenine dinucleotide phosphate) analogs for calcium-ion mobilization ()[1], as well as potent antiviral agents ()[2].
When functionalized at the 2- and 5-positions, the resulting 2,5-disubstituted nicotinic acids exhibit profound shifts in their electronic properties. This guide dissects the causality behind these electronic shifts, provides self-validating experimental protocols for their synthesis and characterization, and establishes a computational framework for predicting their reactivity.
Mechanistic Causality of Electronic Effects
The pyridine ring is inherently electron-deficient. By introducing substituents at the 2- and 5-positions, we can precisely tune the molecule's pKa, lipophilicity, and electrophilicity.
The 2-Position (Ortho to Pyridine N and Carboxylate): Substitution at the 2-position (e.g., with a chlorine atom) introduces strong inductive (-I) electron withdrawal. This effect stabilizes the conjugate base (carboxylate anion), drastically lowering the pKa. For context, unsubstituted nicotinic acid has a pKa of 4.75 ()[3], whereas 2-chloronicotinic acid drops to a highly acidic pKa of 2.54 ()[4].
The 5-Position (Meta to Carboxylate, Para to N): Halogenation at the 5-position (e.g., with bromine) exerts a dual electronic effect: inductive withdrawal (-I) through the sigma framework and mesomeric donation (+M) via lone-pair delocalization into the pi system[2]. The heavy bromine atom modulates the HOMO-LUMO gap, making the molecule softer and more susceptible to target-binding interactions[2].
Synergistic 2,5-Disubstitution: In molecules like 5-bromo-2-chloronicotinic acid, the combined -I effects from both halogens push the pKa down to approximately 1.61 ()[5]. This extreme acidity ensures the molecule exists entirely as an anion at physiological pH, drastically altering its pharmacokinetics.
Electronic effects of 2,5-disubstitution on the nicotinic acid scaffold.
Quantitative Electronic Profiling
The table below summarizes the quantitative shifts in electronic properties as we move from the unsubstituted scaffold to a fully 2,5-disubstituted analog.
Compound
pKa
HOMO-LUMO Gap (eV)
Primary Electronic Effect
Nicotinic Acid
4.75
~4.98
Baseline
2-Chloronicotinic Acid
2.54
~4.50
Strong -I (Ortho to COOH)
5-Bromonicotinic Acid
~3.80
~4.20
-I and +M (Para to N)
5-Bromo-2-chloronicotinic Acid
1.61
<4.00
Synergistic Dual -I
Computational Validation (DFT)
To accurately predict these electronic shifts before synthesis, Density Functional Theory (DFT) is employed. The B3LYP functional paired with the 6-311++G(d,p) basis set is the required standard for these derivatives ()[6].
Causality for Method Selection:
The diffuse functions (++) are critical for accurately modeling the expanded electron density of the carboxylate anion. Simultaneously, the polarization functions (d,p) account for the d-orbital involvement of heavy halogens like bromine[2]. Omitting these functions leads to a severe overestimation of the HOMO-LUMO gap (typical of Hartree-Fock methods), resulting in false predictions regarding the molecule's chemical hardness and reactivity profile.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to prevent false positives during characterization.
Protocol A: Synthesis of 5-Bromo-2-chloronicotinic Acid
This protocol utilizes a nucleophilic halogenation strategy to convert a 2-hydroxy precursor into a 2-chloro derivative ()[5].
Reagent Preparation: Suspend 5-bromo-2-hydroxynicotinic acid (1 eq) in a catalytic amount of anhydrous N,N-dimethylformamide (DMF).
Halogenation: Slowly add an excess of phosphorus oxychloride (POCl₃) under a strict nitrogen atmosphere.
Causality: POCl₃ acts as both the chlorinating agent and solvent. DMF is not merely a solvent here; it forms a highly reactive Vilsmeier-Haack type intermediate that activates the 2-hydroxyl group (which exists primarily as its 2-pyridone tautomer) into a superior leaving group (phosphorodichloridate).
Reflux: Heat the mixture to 70°C and reflux for 4 hours to drive the substitution to completion[5].
Quenching & Isolation: Cool the reaction vessel to 0°C. Slowly quench the reaction by adding ice water dropwise.
Causality: Careful thermal control during quenching prevents the violent, exothermic hydrolysis of unreacted POCl₃, which could otherwise degrade the product. Filter the resulting off-white precipitate.
Validation: Recrystallize the crude product from hot water. Verify purity via ¹H NMR (acetone-d₆). The presence of two distinct doublets (δ 8.66, J = 2.5 Hz and δ 8.43, J = 2.5 Hz) confirms the 2,5-disubstitution pattern[5].
Protocol B: Potentiometric pKa Determination
Standard aqueous titrations fail for these compounds due to poor solubility and extreme acidity.
Sample Preparation: Dissolve 10 mg of the synthesized 5-bromo-2-chloronicotinic acid in 50 mL of a 1:1 Methanol/Water co-solvent system.
Titration: Submerge a calibrated glass pH electrode into the solution. Titrate with standardized 0.05 M NaOH under a continuous N₂ stream.
Causality: The N₂ blanket is a critical self-validating step. It prevents atmospheric CO₂ from dissolving and forming carbonic acid, which would artificially buffer the solution and skew the highly sensitive low-pKa measurements.
Data Analysis: Plot the first derivative of the titration curve (dpH/dV) to pinpoint the exact equivalence volume. Calculate the pKa at the half-equivalence point using the Henderson-Hasselbalch equation, applying a Yasuda-Shedlovsky extrapolation to correct for the methanol co-solvent effect.
Experimental workflow for the synthesis and electronic profiling of derivatives.
References
Nicotinic Acid Adenine Dinucleotide Phosphate Analogs Containing Substituted Nicotinic Acid: Effect of Modification on Ca2+ Release
Source: Journal of Biological Chemistry / NIH PMC
URL:[Link]
The Evolving Landscape of Pyridine-3-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery and Development
Abstract Pyridine-3-carboxylic acid, also known as nicotinic acid or niacin, is a fundamental scaffold in medicinal chemistry. Its derivatives have given rise to a plethora of therapeutic agents with a broad spectrum of...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Pyridine-3-carboxylic acid, also known as nicotinic acid or niacin, is a fundamental scaffold in medicinal chemistry. Its derivatives have given rise to a plethora of therapeutic agents with a broad spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the synthesis, pharmacological properties, and analytical characterization of pyridine-3-carboxylic acid derivatives for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices in synthetic methodologies, explore the intricate mechanisms of action underlying their therapeutic effects, and provide detailed, field-proven protocols for their synthesis and characterization. This guide aims to be a valuable resource for the rational design and development of novel therapeutics based on this privileged heterocyclic motif.
Introduction: The Enduring Importance of the Pyridine-3-Carboxylic Acid Scaffold
The pyridine ring, an aromatic heterocycle containing a nitrogen atom, is a cornerstone of many natural products and synthetic pharmaceuticals. When functionalized with a carboxylic acid at the 3-position, it forms pyridine-3-carboxylic acid, a molecule of immense biological and chemical significance. The electron-deficient nature of the pyridine ring, coupled with the hydrogen bonding capabilities of the carboxylic acid group, provides a unique electronic and structural framework for molecular interactions with biological targets.[1]
This guide will explore the chemical versatility of this scaffold, focusing on the synthesis of its key derivatives, namely esters and amides. We will then transition to a detailed examination of their pharmacological activities, with a particular emphasis on their roles as anti-inflammatory and cardiovascular agents. Finally, we will provide robust, step-by-step protocols for the synthesis and analytical characterization of these compounds, empowering researchers to confidently navigate their own discovery and development efforts.
Synthetic Strategies for Pyridine-3-Carboxylic Acid Derivatives
The derivatization of pyridine-3-carboxylic acid is primarily centered around the modification of the carboxylic acid moiety to generate esters and amides. These modifications are not merely for structural diversity; they are a critical tool for modulating the physicochemical properties of the parent molecule, such as solubility, lipophilicity, and metabolic stability, thereby fine-tuning its pharmacokinetic and pharmacodynamic profile.
Esterification of Pyridine-3-Carboxylic Acid
The synthesis of pyridine-3-carboxylic acid esters, such as ethyl nicotinate, is a fundamental transformation in the medicinal chemist's toolbox. A common and efficient method involves the reaction of nicotinic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid.
Experimental Protocol: Synthesis of Ethyl Nicotinate
Materials:
Nicotinic acid
Absolute ethanol
Concentrated sulfuric acid
Toluene
Solid acid catalyst (e.g., HND230)
Procedure:
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add nicotinic acid (1.0 eq), absolute ethanol (1.5-2.0 eq), and toluene. The molar ratio of nicotinic acid to absolute ethanol is typically between 1:1 and 1:2, and the weight ratio of nicotinic acid to toluene can range from 1:0.3 to 1:8.[2][3]
Add a catalytic amount of a solid acid catalyst (0.01-0.1 times the weight of nicotinic acid).[3]
Heat the mixture to 50-65°C and stir for 3-6 hours.[3]
Increase the temperature to reflux to remove water via azeotropic distillation using the Dean-Stark trap. Continue the reaction until no more water is collected.[2]
Cool the reaction mixture to room temperature and filter to recover the solid acid catalyst.
Remove the toluene from the filtrate under reduced pressure to obtain the crude ethyl nicotinate.
The crude product can be purified by distillation under reduced pressure to yield a light-yellow transparent liquid.[2]
Causality Behind Experimental Choices:
Toluene and Dean-Stark Trap: The use of toluene as a solvent allows for the azeotropic removal of water, which is a byproduct of the esterification reaction. By continuously removing water, the equilibrium of the reaction is shifted towards the formation of the ester, thereby increasing the yield.
Solid Acid Catalyst: The use of a solid acid catalyst simplifies the workup procedure as it can be easily removed by filtration, and it is often reusable and more environmentally friendly than strong mineral acids like sulfuric acid.[2]
Amidation of Pyridine-3-Carboxylic Acid
The synthesis of nicotinamide and its N-substituted derivatives is another crucial derivatization strategy. A common approach involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with an amine.
Experimental Protocol: Synthesis of Nicotinamide
Materials:
Nicotinic acid
Urea
28% Ammonia water (optional)
Procedure:
In a reaction vessel, thoroughly mix nicotinic acid (1 mole) and urea (1 mole). Optionally, 5 parts of 28% ammonia water can be added.[4]
Heat the mixture in an oil bath to 220-230°C with stirring over 40 minutes. The internal temperature should be maintained between 180-210°C. During this time, ammonia and carbon dioxide will evolve.[4][5]
Continue heating the mixture at an internal temperature of 220-230°C for 5 hours.[4]
Cool the dark brown reaction mixture.
For purification, dissolve the crude product in a suitable solvent like 95% ethanol at 60-65°C.[4]
Filter the hot solution and allow it to cool to crystallize the nicotinamide.
Collect the crystals by filtration and dry them.
Causality Behind Experimental Choices:
Urea as an Ammonia Source: At high temperatures, urea decomposes to produce ammonia and isocyanic acid. The in-situ generation of ammonia drives the amidation reaction. This method avoids the handling of gaseous ammonia.
Activated Carbon Treatment: The crude reaction product is often colored due to the high reaction temperatures. Activated carbon is used to adsorb these colored impurities, resulting in a purer, colorless product.[6]
Pharmacological Activities of Pyridine-3-Carboxylic Acid Derivatives
Derivatives of pyridine-3-carboxylic acid exhibit a wide range of pharmacological activities, making them attractive scaffolds for drug discovery. Here, we will focus on their well-established anti-inflammatory and cardiovascular effects.
Anti-inflammatory Activity and Mechanism of Action
Nicotinic acid and its derivatives have demonstrated significant anti-inflammatory properties.[7] The primary mechanism underlying this effect is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][8]
Signaling Pathway: Inhibition of NF-κB
Caption: Inhibition of the NF-κB signaling pathway by nicotinic acid derivatives.
In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α and IL-6.[7] Nicotinic acid derivatives, by activating the GPR109A receptor, can inhibit the activation of the IKK complex, thereby preventing the degradation of IκB and sequestering NF-κB in the cytoplasm.[7] This leads to a reduction in the production of pro-inflammatory cytokines.[7]
Cardiovascular Effects and Endothelial Function
Nicotinic acid is a well-known lipid-modifying agent that reduces LDL cholesterol and triglycerides while increasing HDL cholesterol.[1] Beyond its effects on lipids, nicotinic acid and its derivatives have beneficial effects on vascular endothelial function. These effects are, in part, mediated by the activation of Sirtuin 1 (Sirt1), a protein deacetylase that plays a crucial role in cellular metabolism and stress resistance.[9]
Signaling Pathway: Sirt1-Mediated Improvement of Endothelial Function
Caption: Nicotinic acid derivatives improve endothelial function via the Sirt1/eNOS pathway.
Nicotinic acid increases the cellular levels of NAD+, a co-substrate for Sirt1.[9] The activation of Sirt1 leads to the deacetylation and subsequent activation of endothelial nitric oxide synthase (eNOS).[9] Activated eNOS produces nitric oxide (NO), a potent vasodilator that plays a critical role in maintaining vascular homeostasis and preventing endothelial dysfunction.[9][10][11]
Analytical Characterization of Pyridine-3-Carboxylic Acid Derivatives
The unambiguous characterization of newly synthesized compounds is a cornerstone of drug discovery. A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, is essential for structural elucidation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule.
Interpreting NMR Spectra of a Representative Pyridine-3-Carboxylic Acid Derivative (Ethyl Nicotinate):
¹H NMR:
The protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-9.0 ppm). The specific chemical shifts and coupling patterns will depend on the substitution pattern. For ethyl nicotinate, one would expect to see four distinct signals for the four pyridine protons.
The methylene protons (-CH₂-) of the ethyl group will appear as a quartet (due to coupling with the methyl protons) at around δ 4.0-4.5 ppm.
The methyl protons (-CH₃) of the ethyl group will appear as a triplet (due to coupling with the methylene protons) at around δ 1.2-1.5 ppm.[12][13]
¹³C NMR:
The carbonyl carbon of the ester group will appear at a characteristic downfield chemical shift of around δ 160-170 ppm.[14]
The carbons of the pyridine ring will appear in the aromatic region (δ 120-150 ppm).
The methylene carbon of the ethyl group will appear at around δ 60-65 ppm.
The methyl carbon of the ethyl group will appear at around δ 14-16 ppm.[12][13][15]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Characteristic FT-IR Absorptions for Pyridine-3-Carboxylic Acid and its Derivatives:
The pyridine-3-carboxylic acid scaffold continues to be a rich source of inspiration for the development of new therapeutic agents. Its synthetic tractability and diverse pharmacological profile make it a privileged structure in medicinal chemistry. This guide has provided a comprehensive overview of the key aspects of the chemistry and biology of pyridine-3-carboxylic acid derivatives, from their synthesis and characterization to their mechanisms of action.
Future research in this area is likely to focus on the development of more selective and potent derivatives with improved pharmacokinetic properties. A deeper understanding of the structure-activity relationships and the downstream signaling pathways of their biological targets will be crucial for the rational design of next-generation therapeutics. The integration of computational modeling and experimental validation will undoubtedly accelerate the discovery of novel pyridine-3-carboxylic acid-based drugs for a wide range of diseases.
References
Digby, J. E., et al. (2012). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Arteriosclerosis, thrombosis, and vascular biology, 32(5), 1251–1259. [Link]
Gheorghe, A., et al. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Molecules, 29(16), 3845. [Link]
Patsnap. (2017).
Google Patents. (2017).
Al-Masoudi, N. A. (2022). Synthesis, characterization of some derivationes of 3-Nicotinc acide. Journal of Education and Scientific Studies, 1(1). [Link]
de Jonge, W. J., et al. (2006). Exploitation of the nicotinic anti-inflammatory pathway for the treatment of epithelial inflammatory diseases. World journal of gastroenterology, 12(46), 7441–7446. [Link]
Baishideng Publishing Group. (2006). Exploitation of the nicotinic anti-inflammatory pathway for the treatment of epithelial inflammatory diseases. [Link]
Google Patents. (1961). Process for making nicotinamide.
Google Patents. (1943). Process of producing nicotinamide.
Li, Y., et al. (2015). Nicotinic acid inhibits vascular inflammation via the SIRT1-dependent signaling pathway. The Journal of nutritional biochemistry, 26(11), 1269–1276. [Link]
Si, Y., et al. (2014). Niacin Inhibits Vascular Inflammation via Downregulating Nuclear Transcription Factor-κB Signaling Pathway. Mediators of inflammation, 2014, 263786. [Link]
Merkler, D. J., et al. (2010). Formation of Nicotinamide from Nicotinuric Acid by Peptidylglycine α-Amidating Monooxygenase (PAM): A Possible Alternative Route from Nicotinic Acid (Niacin) to NADP in Mammals. Journal of the American Chemical Society, 132(42), 14987–14995. [Link]
Creider, J. C., et al. (2012). Effects of niacin on atherosclerosis and vascular function. Current opinion in cardiology, 27(4), 415–422. [Link]
Warnholtz, A., et al. (2009). Effects of oral niacin on endothelial dysfunction in patients with coronary artery disease: Results of the randomized, double-blind, placebo-controlled INEF study. Atherosclerosis, 204(1), 216–221. [Link]
Sahebkar, A. (2014). Effect of niacin on endothelial function: a systematic review and meta-analysis of randomized controlled trials. Vascular medicine (London, England), 19(1), 54–66. [Link]
National Institutes of Health (NIH). (2024). How excess niacin may promote cardiovascular disease. [Link]
Gan, Z., et al. (2023). Niacin increases human aortic endothelial Sirt1 activity and nitric oxide. American journal of cardiovascular disease, 13(4), 213–220. [Link]
AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
Gunawan, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. [Link]
Vargová, Z., et al. (2014). IR spectral data of free pyridinecarboxylic acids and their silver complexes (assignments, wavenumbers [cm −1 ], and intensities). ResearchGate. [Link]
Hopper, M. S., et al. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Langmuir, 33(46), 13224–13233. [Link]
Hopper, M. S., et al. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Langmuir, 33(46), 13224–13233. [Link]
Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
Gunawan, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Scribd. [Link]
ChemHelp ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. [Link]
LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
Gołdyń, M., et al. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 23(42), 7439-7452. [Link]
Title: Biosynthetic and Chemical Pathways Involving 5-Ethyl-2-methylpyridine Precursors in Nicotinic Acid Derivation Executive Summary Nicotinic acid (Vitamin B3) and its alkyl-substituted derivatives, such as 5-ethyl-2-...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Biosynthetic and Chemical Pathways Involving 5-Ethyl-2-methylpyridine Precursors in Nicotinic Acid Derivation
Executive Summary
Nicotinic acid (Vitamin B3) and its alkyl-substituted derivatives, such as 5-ethyl-2-methyl-nicotinic acid, are critical precursors for nicotinamide adenine dinucleotide (NAD+) biosynthesis and serve as foundational building blocks for active pharmaceutical ingredients (APIs). The synthesis of these compounds relies heavily on the precursor 5-ethyl-2-methylpyridine (MEP). This technical guide provides an in-depth mechanistic analysis of the pathways transitioning from MEP to nicotinic acid derivatives, comparing traditional high-pressure chemical oxidations with emerging, highly regioselective biocatalytic workflows.
Precursor Chemistry: The Role of 5-Ethyl-2-methylpyridine
The synthesis of pyridine-carboxylic acids begins with the selection of appropriate precursors. While 3-methylpyridine (3-picoline) is a common starting material, 5-ethyl-2-methylpyridine (CAS 104-90-5) is preferred in specific industrial applications due to its highly selective synthesis route[1]. MEP is synthesized via the condensation of paraldehyde (a trimer of acetaldehyde) with ammonia at elevated temperatures (230 °C) and pressures (800–3000 psi)[2].
Causality in Precursor Selection:
The choice of MEP over 3-methylpyridine is dictated by reaction selectivity and precursor availability. Although the atom economy for converting MEP to nicotinic acid is lower (approximately 25% due to the loss of carbon atoms during the complete oxidation of the ethyl and methyl groups), the industrial synthesis of MEP itself is vastly more selective and efficient than the production of 3-methylpyridine, which is often obtained merely as a byproduct (30–50% yield) of pyridine synthesis from acrolein and ammonia[1]. Furthermore, MEP serves as a direct precursor for specialized derivatives like 5-ethyl-2-methyl-nicotinic acid, which are utilized in the synthesis of omicron-carboxypyridyl pharmaceutical intermediates[3].
Mechanistic Pathways: Oxidation and Biocatalysis
Chemical Oxidation Pathway (The Lonza Process)
The traditional industrial route for converting MEP to nicotinic acid involves severe oxidative conditions. In the liquid phase, MEP is reacted with a massive stoichiometric excess of nitric acid (HNO3) at 190–270 °C and 2–8 MPa[1].
Initial Oxidation: The ethyl and methyl groups of MEP are oxidized to yield the unstable intermediate 2,5-pyridinedicarboxylic acid (isocinchomeronic acid)[4].
Decarboxylation: Under the high-temperature reaction conditions, the intermediate undergoes spontaneous decarboxylation at the 2-position, yielding nicotinic acid[1].
Drawbacks: This method generates significant quantities of nitrous oxide (N2O), a greenhouse gas 300 times more potent than CO2, and requires highly corrosive environments that complicate reactor maintenance[5].
Regioselective Biocatalytic Pathways
To circumvent the environmental and chemical limitations of nitric acid oxidation, biocatalytic methods employing engineered enzymes have been developed.
Cytochrome P450 Monooxygenases: Engineered P450 enzymes (e.g., from Pseudomonas oleovorans) can achieve complete regioselectivity. Instead of fully degrading the alkyl chains, these whole-cell biocatalysts can selectively oxidize specific positions, enabling the synthesis of complex derivatives like 5-ethyl-2-methyl-nicotinic acid without over-oxidation to the dicarboxylic acid[6].
Nitrilase-Mediated Hydrolysis: For related pathways utilizing cyanopyridines, microbial hydrolytic enzymes (e.g., from Rhodococcus rhodochrous J1) convert nitrile substrates to nicotinic acid with 100% yield at ambient temperatures and pressures, bypassing the need for toxic oxidants entirely[7].
Caption: Divergent synthetic pathways from 5-Ethyl-2-methylpyridine to Nicotinic Acid and its derivatives.
Comparative Process Metrics
To evaluate the efficacy of these pathways, we summarize the critical process parameters in the table below. The data highlights the transition from energy-intensive chemical synthesis to sustainable biocatalysis.
Metric
Chemical Oxidation (HNO3)
Biocatalytic Conversion
Primary Substrate
5-Ethyl-2-methylpyridine (MEP)
MEP / Cyanopyridines
Catalyst
None (Stoichiometric HNO3 excess)
Engineered P450s / Nitrilases
Temperature
190–270 °C
20–50 °C
Pressure
2–8 MPa
0.1 MPa (Ambient)
Yield
80%–90%
>95% (up to 100% for nitrilases)
Atom Economy
~25%
High (Pathway dependent)
Primary Byproducts
N2O, NOx, CO2 (>1 t per t of product)
Water, minimal biomass
Regioselectivity
Poor (Complete oxidation to carboxyl)
Excellent (Tunable)
Data synthesized from established industrial benchmarks and recent biocatalytic reviews[7],[1],[6].
To ensure reproducibility and high-fidelity data generation in the synthesis and recovery of nicotinic acid derivatives, the following self-validating protocols are established.
Protocol 1: Fed-Batch Bioconversion of Pyridine Precursors
Rationale: Substrate inhibition is a common failure mode in biocatalysis. A fed-batch approach maintains the substrate concentration below the inhibitory threshold while maximizing the final titer[8].
Biocatalyst Preparation: Culture the engineered whole-cell biocatalyst (e.g., Nocardia globerula NHB-2 or P450-expressing Pseudomonas) in optimized media until the late exponential phase. Harvest via centrifugation and resuspend in 50 mM phosphate buffer (pH 7.0) to a final concentration of 50 g/L dry cell weight (DCW).
Reaction Initiation: Transfer the suspension to a bioreactor equipped with pH and dissolved oxygen (DO) stat controls. Maintain temperature at 30 °C and agitation at 400 rpm.
Fed-Batch Substrate Addition: Introduce the precursor (e.g., MEP or 3-cyanopyridine) in discrete pulses. For a 1 L scale, add 0.1 mol of substrate every 20 minutes for a total of 10 feedings[8].
Self-Validation Check: Continuously monitor DO spikes. A sudden increase in DO indicates substrate depletion, validating the timing for the next feed pulse without risking substrate toxicity.
Termination: Halt the reaction 30 minutes after the final feed. Centrifuge at 10,000 x g for 15 minutes to separate the biocatalyst from the product-rich supernatant.
Protocol 2: Reactive Liquid-Liquid Extraction for Product Recovery
Rationale: Nicotinic acid derivatives are highly diluted in fermentation broths. Reactive extraction using tri-n-octylamine (TOA) increases separation selectivity and avoids product inhibition[9].
Extractant Preparation: Prepare a solvent mixture consisting of 20% (v/v) TOA dissolved in a diluent such as methyl isobutyl ketone (MIBK) or butyl acetate[9].
Extraction Phase: Mix the cell-free fermentation broth with the extractant phase at a 1:1 phase ratio in a counter-current extraction column. Maintain the system at 25 °C.
Complexation: The amine (TOA) reacts reversibly with the carboxylic acid group of the nicotinic acid derivative to form an organic-soluble complex.
Self-Validation Check: Analyze the raffinate (aqueous phase) via HPLC at 260 nm. A peak area reduction of >90% confirms successful complexation and extraction.
Back-Extraction (Stripping): Contact the loaded organic phase with a temperature swing (e.g., heating to 50 °C) or a pH shift using a mild alkaline solution to break the complex and recover the purified nicotinic acid derivative into a concentrated aqueous phase.
Caption: Self-validating workflow for bioconversion and recovery of nicotinic acid derivatives.
Future Perspectives in Green Chemistry
The transition from the Lonza process to biocatalytic and photoelectrocatalytic methods represents a paradigm shift in the synthesis of pyridine-carboxylic acids[10]. Future development must focus on reaction engineering—specifically, the immobilization of whole-cell biocatalysts to enable continuous flow processing[6]. By refining the regioselectivity of P450 monooxygenases, the direct synthesis of complex intermediates like 5-ethyl-2-methyl-nicotinic acid from MEP will become increasingly viable, reducing the reliance on multi-step, low-yield chemical derivatizations.
References
Chuck, R. J., et al. "Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects." Frontiers in Bioengineering and Biotechnology / NIH. Available at: 7
"Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects." Frontiers in Bioengineering and Biotechnology. Available at: 8
"Vitamin B3: Production And Uses." Chemcess. Available at: 4
"Methods to Produce Nicotinic Acid with Potential Industrial Applications." PMC / MDPI. Available at:1
"Technology Development in Nicotinate Production." ResearchGate. Available at:10
"Process Intensification of Nicotinic Acid Production via Enzymatic Conversion Using Reactive Extraction." ResearchGate. Available at: 9
"An In-depth Technical Guide to 5-Ethyl-2-methylpyridine (CAS 104-90-5)." Benchchem. Available at: 2
"Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine." ResearchGate. Available at: 11
"Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods." Chemical Reviews / ACS Publications. Available at: 6
"Methods to Produce Nicotinic Acid with Potential Industrial Applications." ResearchGate. Available at: 5
"IL93393A - Process for the preparation of omicron-carboxypyridyl." Google Patents. Available at: 3
Protocol for the synthesis of imidazolinone herbicides using 5-Ethyl-2-methyl-nicotinic acid
Application Note: Comprehensive Protocol for the Synthesis of Imazethapyr from 5-Ethyl-2-methylnicotinic Acid Executive Summary & Mechanistic Rationale The synthesis of imidazolinone herbicides, such as imazethapyr, requ...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Comprehensive Protocol for the Synthesis of Imazethapyr from 5-Ethyl-2-methylnicotinic Acid
Executive Summary & Mechanistic Rationale
The synthesis of imidazolinone herbicides, such as imazethapyr, requires precise regiochemical control to construct the biologically active imidazolinone core. Imazethapyr is a highly effective herbicide that targets and inhibits acetohydroxyacid synthase (AHAS), thereby disrupting the synthesis of branched-chain amino acids in susceptible weeds[1].
Starting the synthesis with 5-ethyl-2-methylnicotinic acid (CAS 22701-40-2)[2] is a highly strategic and efficient choice. Unlike simpler precursors that require multi-site functionalization, this advanced intermediate already possesses the critical C3-carboxylic acid moiety. The synthetic logic relies on the following mechanistic pillars:
Selective Alpha-Methyl Oxidation: The C2-methyl group of 5-ethyl-2-methylnicotinic acid is highly activated by the adjacent electron-withdrawing pyridine nitrogen. This hyperconjugative activation allows for the selective oxidation of the C2-methyl group to a carboxylic acid, while the C5-ethyl group (located at the less activated meta-position) remains intact[3]. This directly yields the required 5-ethylpyridine-2,3-dicarboxylic acid.
Regioselective Anhydride Opening: Dehydrating the dicarboxylic acid forms a cyclic anhydride. When subjected to low-temperature alcoholysis (-10°C), the steric bulk of the C5-ethyl group and the electronic asymmetry of the pyridine ring direct the nucleophilic attack predominantly to the C2-carbonyl, yielding the desired monoester[4].
Base-Promoted Cyclocondensation: The monoester is condensed with 2-amino-2,3-dimethylbutyramide[5]. Under strong alkaline conditions (e.g., sodium ethoxide), a double cyclocondensation occurs, seamlessly forming the imidazolinone ring[6].
Synthetic Workflow
Synthesis workflow of imazethapyr from 5-ethyl-2-methylnicotinic acid.
Detailed Experimental Protocols
Protocol 1: Selective Oxidation to 5-Ethylpyridine-2,3-dicarboxylic Acid
Causality Check: Nitric acid is utilized under controlled pressure to exploit the C-H acidity difference between the C2-methyl and C5-ethyl groups, preventing over-oxidation.
Preparation: Charge a high-pressure autoclave with 1.0 molar equivalent of 5-ethyl-2-methylnicotinic acid[2].
Reaction: Seal the reactor and heat to 160°C under autogenous pressure for 4 hours with vigorous stirring[3].
Isolation: Cool the reactor to room temperature and safely vent the nitrous oxide by-products. Concentrate the aqueous mixture under reduced pressure and crystallize the product from water to yield 5-ethylpyridine-2,3-dicarboxylic acid.
Validation: Confirm the disappearance of the C2-methyl singlet (~2.5 ppm) via
1H
-NMR.
Protocol 2: Anhydride Formation and Regioselective Esterification
Causality Check: The reaction is strictly maintained at -10°C during alcoholysis. Higher temperatures lead to thermodynamic equilibration, destroying the kinetic regioselectivity required for the correct monoester formation[4].
Dehydration: Suspend 1.0 equivalent of 5-ethylpyridine-2,3-dicarboxylic acid in xylene (5 times the mass of the acid) under a nitrogen atmosphere. Add 1.1 equivalents of acetic anhydride and heat to 40°C for 1 hour[4].
In-Process Control: Sample the mixture and verify anhydride formation via IR spectroscopy (appearance of characteristic peaks at 1780 and 1820
cm−1
).
Esterification: Cool the reaction vessel to -10°C. Slowly add 1.1 equivalents of absolute ethanol. Maintain stirring at -10°C for 0.5 hours to yield the monoester intermediate[4].
Protocol 3: Cyclization to Imazethapyr
Causality Check: Sodium ethoxide acts as a strong base to deprotonate the amide, driving the nucleophilic attack on the ester and subsequent dehydration to form the stable imidazolinone heterocycle[5].
Condensation: To the cooled monoester solution in xylene, add 1.1 equivalents of 2-amino-2,3-dimethylbutyramide and 3.5 equivalents of solid sodium ethoxide[4].
Cyclization: Gradually raise the temperature to 120°C and reflux for 1 to 2 hours[4].
Extraction: Cool the mixture to room temperature and extract the sodium salt of imazethapyr using deionized water.
Acidification: Carefully adjust the pH of the aqueous extract to 3.0–4.0 using 10–20% mass sulfuric acid (
H2SO4
) to precipitate the free acid form of imazethapyr[6].
Purification: Filter the precipitate, wash with cold water, and dry under a vacuum to obtain the final product.
Application Note: 5-Ethyl-2-methyl-nicotinic Acid as a Privileged Scaffold in Pharmaceutical Synthesis
Executive Summary & Chemical Profile 5-Ethyl-2-methyl-nicotinic acid (CAS: 22701-40-2) is a highly versatile pyridinecarboxylic acid derivative utilized extensively as a building block in pharmaceutical and agrochemical...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Profile
5-Ethyl-2-methyl-nicotinic acid (CAS: 22701-40-2) is a highly versatile pyridinecarboxylic acid derivative utilized extensively as a building block in pharmaceutical and agrochemical development[1]. The strategic placement of the 2-methyl and 5-ethyl groups on the pyridine ring provides a unique combination of electronic activation and lipophilic enhancement.
In drug design, the 5-ethyl substitution increases the overall logP of the resulting molecule, improving membrane permeability and modulating pharmacokinetic (PK) properties. Simultaneously, the 2-methyl group serves as a critical functional handle—it can be selectively oxidized to generate dicarboxylic acid scaffolds[2] or utilized as a site for directed C-H functionalization[3].
Table 1: Physicochemical Profile
Property
Value
CAS Number
22701-40-2
Molecular Formula
C9H11NO2
Molecular Weight
165.19 g/mol
SMILES
CCC1=CC(=C(C)N=C1)C(=O)O
Purity Standard
≥98% (Typical commercial grade)
Mechanistic Role & Causality in Experimental Choices
As a Senior Application Scientist, it is critical to understand why standard synthetic protocols often fail with substituted nicotinic acids and how to rationally adapt them.
The Steric Challenge in Amide Coupling
The primary application of 5-ethyl-2-methyl-nicotinic acid is its conversion into bioactive amides (e.g., kinase inhibitors or GPCR ligands). However, the 2-methyl group exerts significant steric hindrance on the adjacent 3-carboxylic acid.
The Causality: When activated with standard carbodiimides (like EDC), the resulting O-acylisourea intermediate is sterically blocked from rapid nucleophilic attack by the amine. This delay allows the intermediate to undergo an irreversible intramolecular rearrangement into a stable, unreactive N-acylurea.
The Solution: To bypass this, is required[4]. HATU generates a highly reactive HOAt ester. Because the HOAt anion is a superior nucleophile compared to HOBt, it rapidly traps the activated intermediate before rearrangement can occur, driving the reaction forward even with bulky anilines.
Electronic Activation for Selective Oxidation
The Causality: The pyridine nitrogen is strongly electron-withdrawing, which significantly increases the acidity of the adjacent 2-methyl protons (benzylic-like activation). The 5-ethyl group, located at the meta position relative to the nitrogen, lacks this direct electronic activation and is sterically bulkier.
The Solution: This electronic disparity allows for the highly selective oxidation of the 2-methyl group using KMnO₄, yielding 5-ethylpyridine-2,3-dicarboxylic acid. This diacid is the obligate precursor for synthesizing , which function as potent enzyme inhibitors[2].
Directed sp³ C-H Functionalization
Recent advancements have leveraged the 3-carboxylic acid (or its amide) as a directing group. As demonstrated in, the proximity of the directing group allows palladium to insert selectively into the sp³ C-H bonds of the 2-methyl group, enabling late-stage functionalization or isotopic labeling without disrupting the heteroaromatic core[3].
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating specific in-process and post-reaction quality control (QC) checkpoints.
Objective: Synthesize a secondary/tertiary amide from 5-ethyl-2-methyl-nicotinic acid avoiding N-acylurea byproducts.
Pre-Reaction QC: Dissolve 5-ethyl-2-methyl-nicotinic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL). Confirm starting material purity via LC-MS (Expected ESI+: m/z 166.1)[1].
Activation: Add DIPEA (3.0 eq, 3.0 mmol) followed by HATU (1.2 eq, 1.2 mmol). Stir at room temperature for 15 minutes.
Causality Note: The 15-minute pre-activation ensures complete conversion to the active HOAt ester before the amine is introduced, preventing amine-induced side reactions.
Coupling: Add the target amine (1.2 eq, 1.2 mmol) dropwise. Stir at room temperature for 4–6 hours.
In-Process Validation: Analyze via TLC (Hexanes/EtOAc 1:1) under short-wave UV (254 nm). The highly polar starting acid will remain near the baseline (R_f ~0.1), while the less polar amide product will migrate significantly higher (R_f ~0.5).
Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 × 10 mL). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF. Dry over Na₂SO₄ and concentrate.
Post-Reaction Validation: Perform ¹H-NMR (DMSO-d₆). The system is validated if the 2-methyl singlet (originally at ~2.6 ppm in the free acid) shifts slightly downfield, and a new, broad amide N-H peak appears at >8.0 ppm.
Protocol B: Selective Oxidation to 5-Ethylpyridine-2,3-dicarboxylic acid
Objective: Selectively oxidize the 2-methyl group while preserving the 5-ethyl group.
Initiation: Suspend 5-ethyl-2-methyl-nicotinic acid (1.0 eq, 10 mmol) in 10% aqueous NaOH (30 mL). Heat to 80°C.
Oxidation: Add KMnO₄ (3.5 eq, 35 mmol) portion-wise over 2 hours to prevent thermal runaway.
In-Process Validation (Visual): The reaction is self-indicating. The deep purple color of active KMnO₄ will continuously transition into a heavy, dark brown suspension of MnO₂ as the oxidation of the methyl group proceeds.
Filtration: Once the purple color dissipates completely, filter the hot mixture through a pad of Celite to remove the MnO₂ cake. Wash the cake with hot water.
Precipitation: Cool the filtrate to 0°C and carefully acidify to pH 2.0 using concentrated HCl. Collect the precipitated white solid via vacuum filtration.
Post-Reaction Validation: Perform ¹³C-NMR. The successful selective oxidation is validated by the complete disappearance of the aliphatic 2-methyl carbon signal (~22 ppm) and the appearance of a second distinct carbonyl carbon signal (>165 ppm)[2].
Data Presentation: Reagent Selection Matrix
Table 2: Coupling Reagent Efficacy for 2-Methylnicotinic Acids
Reagent System
Efficacy
Mechanistic Rationale
Self-Validation Marker
EDC / HOBt
Low
Prone to N-acylurea rearrangement due to 2-methyl steric clash.
Generates a highly reactive acyl chloride; ideal for unreactive anilines.
Vigorous gas evolution (CO, CO₂) during activation.
Workflow Visualization
Divergent synthetic workflows for 5-Ethyl-2-methyl-nicotinic acid in drug development.
References
National Institutes of Health (NIH). "The chemistry and applications of RNA 2′-OH acylation". PMC. Available at:[Link]
MDPI. "Base-Catalyzed Formation of Imidazole Derivatives". International Journal of Molecular Sciences, 2000. Available at:[Link]
Royal Society of Chemistry (RSC). "Merging directed sp3 and nondirected sp2 C–H functionalization for Pd-catalyzed polydeuteration of (hetero)arenes". Chemical Science, 2025. Available at:[Link]
Application Note: Catalytic Hydrogenation of 5-Ethyl-2-methyl-nicotinic Acid to 5-Ethyl-2-methylnipecotic Acid Introduction The reduction of substituted pyridine derivatives to their corresponding saturated piperidine an...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Catalytic Hydrogenation of 5-Ethyl-2-methyl-nicotinic Acid to 5-Ethyl-2-methylnipecotic Acid
Introduction
The reduction of substituted pyridine derivatives to their corresponding saturated piperidine analogs is a foundational transformation in the synthesis of pharmaceutical libraries and agrochemical intermediates. 5-Ethyl-2-methyl-nicotinic acid (CAS 22701-40-2)[1] presents a unique synthetic challenge. The target compound, 5-ethyl-2-methylpiperidine-3-carboxylic acid (a highly substituted nipecotic acid), requires the complete saturation of the aromatic ring without compromising the integrity of the carboxylic acid functional group. This application note details a field-proven, highly selective catalytic hydrogenation protocol designed to overcome the steric and electronic hurdles inherent to this substrate.
Mechanistic Insights and Catalyst Selection
As a Senior Application Scientist, it is critical to understand why standard hydrogenation protocols fail on this substrate, and how our selected methodology actively mitigates these failures.
The Decarboxylation Dilemma: Nicotinic acid derivatives are highly susceptible to decarboxylation during hydrogenation. When using conventional catalysts like Palladium on Carbon (Pd/C) or Platinum Dioxide (PtO₂), the intermediate dihydropyridine species often undergoes rapid C–C bond cleavage, yielding the undesired alkylpiperidine instead of the target nipecotic acid[2].
Catalyst Poisoning by Basic Nitrogen: The secondary amine generated within the newly formed piperidine ring is highly basic. It strongly coordinates to active metal sites on the catalyst surface, rapidly poisoning the catalyst and resulting in stalled, incomplete conversions[2].
The Rhodium/Ammonia Solution: To circumvent both decarboxylation and catalyst poisoning, Rhodium supported on Alumina (Rh/Al₂O₃) or Carbon (Rh/C) is the optimal catalyst[3]. By conducting the reaction in an aqueous ammonia medium, the carboxylic acid is converted into a highly soluble ammonium salt. This ionic state drastically alters the adsorption geometry of the substrate on the metal surface—favoring a flat ring adsorption rather than an end-on nitrogen coordination—which effectively shields the catalyst from amine poisoning and completely suppresses decarboxylation[3].
Steric Considerations: The presence of the 2-methyl and 5-ethyl groups introduces significant steric hindrance around the pyridine nitrogen and the C3-carboxyl group. Consequently, a highly active Rh surface (5 wt% loading) and extended reaction times are required compared to unsubstituted nicotinic acid[4].
Experimental Workflow Visualization
Workflow for the catalytic hydrogenation of 5-ethyl-2-methyl-nicotinic acid to its piperidine.
Step-by-Step Methodology
This protocol is designed as a self-validating system; the visual cessation of hydrogen uptake and the volatile nature of the solvent system ensure product purity without the need for complex downstream chromatography.
Substrate Formulation: Suspend 10.0 g (approx. 60.5 mmol) of 5-Ethyl-2-methyl-nicotinic acid in 75 mL of DI water within the hydrogenation vessel. Add 28% aqueous ammonia dropwise (approx. 5-7 mL) while stirring until the substrate completely dissolves. Self-Validation Check: Complete dissolution confirms the formation of the soluble ammonium salt.
Catalyst Addition: Carefully add 2.0 g of 5% Rh/Al₂O₃ catalyst to the solution. Safety Note: Dry rhodium catalysts can be pyrophoric when exposed to solvent vapors. Ensure the vessel is purged with inert gas (N₂ or Ar) prior to addition.
Pressurization: Seal the reactor. Purge the headspace with Nitrogen gas three times (pressurize to 30 psi, then vent) to remove all oxygen. Follow this with three identical purges using Hydrogen gas (H₂). Finally, pressurize the vessel to 50–100 psi (3.4–6.8 bar) with H₂[5].
Reaction Execution: Initiate vigorous mechanical agitation. Maintain the reaction temperature between 25 °C and 50 °C. Monitor the pressure gauge for hydrogen uptake. Due to the steric bulk at the 2- and 5-positions, the reaction will typically require 12 to 24 hours to reach completion[4].
Catalyst Recovery: Once hydrogen pressure remains strictly constant for 2 hours (indicating reaction completion), safely vent the H₂ gas and purge the vessel with Nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to quantitatively remove the Rh catalyst. Wash the filter cake with 20 mL of hot DI water.
Product Isolation: Transfer the combined aqueous filtrate to a rotary evaporator. Concentrate the solution under reduced pressure at 60 °C. Mechanistic Advantage: The excess ammonia and water will co-evaporate entirely, leaving behind the pure, zwitterionic free acid (5-ethyl-2-methylpiperidine-3-carboxylic acid) as a crystalline solid[3]. No precise isoelectric point precipitation or inorganic salt neutralization is required.
Quantitative Data Presentation
The following table summarizes the causal relationship between catalyst selection, reaction conditions, and the resulting product profile for substituted nicotinic acids, validating the superiority of the Rh/NH₃ system.
Catalyst System
Solvent / Additive
Pressure (psi)
Temp (°C)
Conversion (%)
Decarboxylation (%)
Isolated Yield (%)
5% Rh/Al₂O₃
Water / NH₄OH
50 - 100
25 - 50
> 95
< 1
85 - 90
10% Pd/C
Methanol / HCl
100
50
60
15
40
PtO₂ (Adams)
Water (Neutral)
40
25
35
20
15
5% Ru/C
Water
1000
100
> 95
40
50
Troubleshooting & Optimization
Stalled Conversion (Incomplete Hydrogenation): The 2-methyl group creates a significant steric shield around the pyridine nitrogen. If H₂ uptake ceases before theoretical completion, do not add more catalyst immediately. Instead, increase the temperature incrementally to a maximum of 50 °C or elevate the H₂ pressure to 100 psi. Exceeding 80 °C is strongly discouraged as it promotes ring-opening side reactions.
Irreversible Catalyst Deactivation: Rhodium is highly sensitive to sulfur and heavy metal poisoning. Ensure that the starting 5-Ethyl-2-methyl-nicotinic acid is free from upstream synthetic impurities (e.g., residual thiols or transition metals). If poisoning is suspected, treating the starting material with a metal scavenger resin prior to step 1 is recommended.
References
Freifelder, M. (1964). "Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids." United States Patent Office, US3159639A.
Studer, M., et al. (2000). "Enantioselective Homogeneous Hydrogenation of Monosubstituted Pyridines and Furans." ResearchGate. Available at: [Link]
Choi, S., et al. (2024). "Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds." Journal of the American Chemical Society. Available at:[Link]
Freifelder, M. (1962). "Notes - Hydrogenation of Nicotinic Acid." DataPDF Archive. Available at: [Link]
Application Note: 5-Ethyl-2-methyl-nicotinic Acid in Advanced Ligand Synthesis
Executive Summary 5-Ethyl-2-methyl-nicotinic acid (5-EMNA, CAS: 22701-40-2) is a highly versatile, bifunctional building block utilized across pharmaceutical chemistry and materials science[1]. Characterized by a pyridin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Ethyl-2-methyl-nicotinic acid (5-EMNA, CAS: 22701-40-2) is a highly versatile, bifunctional building block utilized across pharmaceutical chemistry and materials science[1]. Characterized by a pyridine core substituted with a 5-ethyl group and a 2-methyl group flanking a 3-carboxylic acid, 5-EMNA serves as an exceptional N,O-donor ligand for transition metal coordination and as a robust precursor for biologically active amides. This application note details the structural rationale, mechanistic pathways, and field-proven protocols for utilizing 5-EMNA in cutting-edge ligand synthesis.
Structural Rationale & Mechanistic Insights
The utility of 5-EMNA stems from its unique topographic and electronic profile, which dictates its behavior in both organic synthesis and metal complexation:
Bifunctional Coordination (N,O-Donor): The pyridine nitrogen and carboxylate oxygen allow 5-EMNA to bridge metal centers (e.g., Zn²⁺, Pb²⁺, Cd²⁺). Depending on the reaction conditions, nicotinic acid derivatives can adopt diverse coordination patterns (such as μ2–η1:η1 or μ4–η2:η2 modes), driving the formation of 1D helical chains, 2D layers, or 3D interpenetrated metal-organic frameworks (MOFs)[2][3].
Steric Modulation: The 2-methyl group provides significant steric hindrance adjacent to the carboxylate moiety. In coordination chemistry, this forces the carboxylate group out of the pyridine plane, preventing dense planar stacking and dictating the porosity of the resulting polymer.
Lipophilicity Enhancement: The 5-ethyl group imparts high lipophilicity (increased LogP). In pharmaceutical applications, incorporating the 5-EMNA motif into a receptor ligand significantly enhances its ability to cross lipid bilayers, improving the pharmacokinetic profile of the drug.
Amide Coupling Dynamics: Due to the steric bulk of the 2-methyl group, standard coupling agents (like DCC or EDC) often yield poor conversion rates. Utilizing HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) overcomes this barrier. HATU generates a highly reactive OAt-active ester, and the neighboring group effect of the pyridine nitrogen within HATU stabilizes the incoming amine via a hydrogen-bonded cyclic transition state, ensuring rapid and stereospecific acylation[4].
Fig 1. Divergent synthetic workflows utilizing 5-EMNA for pharmaceutical and material applications.
Application 1: Synthesis of Pharmacological Amide Ligands
To synthesize lipophilic, receptor-targeting amide ligands from 5-EMNA, a HATU-mediated coupling protocol is required to bypass the steric hindrance of the 2-methyl position.
Protocol A: HATU-Mediated Amide Coupling of 5-EMNA
Objective: Synthesize a high-purity 5-ethyl-2-methyl-N-(substituted)nicotinamide ligand.
Activation: Dissolve 5-EMNA in anhydrous DMF at 0 °C under an inert atmosphere (N₂/Ar). Add DIPEA, followed by HATU. Stir for 15 minutes.
Causality: Pre-activation is crucial. The base deprotonates the carboxylic acid, allowing the carboxylate anion to attack HATU. This forms an unstable isouronium salt which rapidly converts into the highly reactive OAt-active ester[4]. Pre-forming this ester prevents competitive side reactions with the amine.
Coupling: Add the primary amine dropwise. Allow the reaction to warm to room temperature and stir for 4–6 hours until TLC indicates complete consumption of the active ester.
Quenching & Workup: Dilute the mixture with ethyl acetate. Wash sequentially with 5% aqueous LiCl (3x), saturated NaHCO₃, 1M HCl, and brine.
Causality: HATU coupling generates tetramethylurea (TMU) and HOAt as stoichiometric byproducts[4]. TMU is notoriously difficult to remove via chromatography. The sequential aqueous LiCl and acidic/basic washes effectively partition DMF and these polar byproducts into the aqueous phase, creating a self-validating purification step.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc).
Fig 2. Step-by-step mechanistic pathway of HATU-mediated amide coupling with 5-EMNA.
Application 2: Solvothermal Synthesis of Coordination Polymers
5-EMNA acts as a semirigid ligand capable of forming robust coordination polymers with unique photophysical or magnetic properties[2][3].
Protocol B: Solvothermal Synthesis of a Zn(II)-5-EMNA Coordination Polymer
Objective: Construct a crystalline 2D/3D coordination polymer suitable for X-ray diffraction.
Assembly: Suspend Zn(NO₃)₂·6H₂O and 5-EMNA in the solvent mixture within a 25 mL Teflon-lined stainless-steel autoclave. Sonicate for 10 minutes to ensure a homogenous dispersion.
Solvothermal Reaction: Seal the autoclave and heat to 120 °C at a ramp rate of 5 °C/min. Hold isothermally for 72 hours.
Causality: The high autogenous pressure and temperature facilitate the complete deprotonation of the 5-EMNA carboxylic acid and overcome the activation energy required for reversible Metal-Ligand bond formation. This ensures the system operates under thermodynamic control, allowing structural defects to "heal"[2].
Controlled Cooling: Cool the system to room temperature at a strictly controlled rate of 2 °C/h.
Causality: Slow cooling prevents rapid supersaturation and nucleation. This favors the growth of high-quality, diffraction-grade single crystals rather than amorphous kinetic precipitates[3].
Harvesting: Filter the resulting crystals, wash with cold EtOH, and dry in air. Evaluate crystal quality (birefringence) under a polarized light microscope prior to Single-Crystal X-Ray Diffraction (SCXRD).
Quantitative Data & Physicochemical Profiling
Table 1: Physicochemical and Coordination Profile of 5-EMNA
CrystEngComm. "Five transition metal coordination polymers driven by a semirigid trifunctional nicotinic acid ligand: selective adsorption and magnetic properties." RSC Publishing.
Dalton Transactions. "Metal ion coordination enhancing quantum efficiency of ligand phosphorescence in a double-stranded helical chain coordination polymer of Pb2+ with nicotinic acid." RSC Publishing.
Application Note: Procedures for the Decarboxylation of 5-Ethyl-2-methyl-nicotinic Acid
Introduction & Mechanistic Rationale 5-Ethyl-2-methylnicotinic acid (CAS 22701-40-2) is a highly valuable heterocyclic building block. Its selective decarboxylation yields 5-ethyl-2-methylpyridine (MEP), an essential pre...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
5-Ethyl-2-methylnicotinic acid (CAS 22701-40-2) is a highly valuable heterocyclic building block. Its selective decarboxylation yields 5-ethyl-2-methylpyridine (MEP), an essential precursor in pharmaceutical manufacturing and the industrial synthesis of niacin (Vitamin B3).
Unlike pyridine-2-carboxylic acids (picolinic acids), which readily undergo thermal decarboxylation via an ylide intermediate (the Hammick mechanism), pyridine-3-carboxylic acids (nicotinic acids) lack the adjacent nitrogen stabilization required for facile carbanion formation[1]. Consequently, the decarboxylation of 5-ethyl-2-methylnicotinic acid demands elevated thermal energy and transition-metal catalysis to effectively lower the activation barrier.
Causality of Catalyst Selection:
Copper(I) oxide (Cu₂O) or elemental copper powder is universally selected for this transformation. The reaction proceeds via a Cu-catalyzed protodecarboxylation pathway[2]. The carboxylic acid coordinates to the Cu(I) center, forming a copper carboxylate complex. Thermal extrusion of CO₂ generates a transient aryl-copper intermediate, which rapidly undergoes protodecupration in the presence of an endogenous or exogenous proton source to yield the final pyridine derivative[3].
Causality of Solvent Selection:
High-boiling, weakly basic solvents such as quinoline (b.p. 237 °C) are utilized. Quinoline not only allows the reaction to reach the required thermal threshold (200–220 °C) at ambient pressure but also acts as a stabilizing N-donor ligand for the active copper species[3].
Mechanism of Cu(I)-catalyzed protodecarboxylation of 5-ethyl-2-methylnicotinic acid.
Experimental Workflows & Protocols
This guide details two distinct protocols tailored for different scales and equipment availability.
Self-Validating Design: The boiling point of the product (5-ethyl-2-methylpyridine) is 178 °C, whereas the reaction operates at 210–220 °C. By equipping the reactor with a short-path distillation head, the product vaporizes immediately upon formation. The appearance of distillate at a vapor temperature of ~178 °C serves as a real-time, self-validating indicator of reaction progress. Continuous removal of the product also drives the equilibrium forward (Le Chatelier's principle) and prevents thermal degradation.
Step-by-Step Methodology:
Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, an internal thermocouple, an argon inlet, and a short-path distillation head connected to a receiving flask submerged in an ice-water bath.
Charge: Add 5-ethyl-2-methylnicotinic acid (50.0 g, 302 mmol), Copper(I) oxide (2.16 g, 15.1 mmol, 5 mol%), and anhydrous quinoline (150 mL) to the flask.
Purge: Flush the system with Argon for 15 minutes to displace oxygen, preventing oxidative side reactions at high temperatures.
Thermal Activation: Heat the mixture gradually using a heating mantle. Maintain the internal temperature between 210 °C and 220 °C.
Reactive Distillation: Monitor the vapor temperature. Once it reaches ~175–180 °C, the product (MEP) will begin to distill over. Continue heating until distillation ceases (typically 2–3 hours).
Workup: The distillate contains MEP and trace quinoline. Dissolve the distillate in diethyl ether (200 mL) and wash with 10% aqueous NaOH (2 x 50 mL) to remove unreacted starting material, followed by brine (50 mL).
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and perform a final fractional distillation (b.p. 178 °C) to afford pure 5-ethyl-2-methylpyridine.
Step-by-step workflow for the reactive distillation of 5-ethyl-2-methylpyridine.
Causality: Microwave heating provides rapid, homogeneous thermal energy transfer, drastically reducing reaction times from hours to minutes. This is ideal for library synthesis or rapid mechanistic screening[4].
Step-by-Step Methodology:
Charge: To a 10 mL microwave-safe vial, add 5-ethyl-2-methylnicotinic acid (1.0 g, 6.05 mmol), Cu₂O (86 mg, 0.60 mmol, 10 mol%), and N-methyl-2-pyrrolidone (NMP) (4 mL).
Seal & Purge: Seal the vial with a Teflon-lined crimp cap and sparge with Argon for 5 minutes.
Irradiation: Place the vial in a dedicated microwave synthesizer. Heat to 200 °C for 20 minutes with high stirring.
Self-Validation: The microwave's internal pressure sensor should indicate a steady pressure spike corresponding to CO₂ evolution, confirming active decarboxylation.
Quench & Extract: Cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) to remove the NMP solvent.
Purification: Dry the organic phase, concentrate, and purify via silica gel chromatography (Hexanes:EtOAc gradient) or Kugelrohr distillation.
Quantitative Method Comparison
The following table summarizes the operational parameters and expected outcomes for the two described protocols, allowing researchers to select the optimal method based on their specific project scale.
Parameter
Protocol A: Reactive Distillation
Protocol B: Microwave-Assisted
Optimal Scale
Preparative (Grams to Kilograms)
Analytical / Discovery (Milligrams)
Catalyst Loading
Cu₂O (5 mol%)
Cu₂O (10 mol%)
Solvent System
Quinoline
N-methyl-2-pyrrolidone (NMP)
Operating Temperature
210–220 °C
200 °C
Reaction Time
2–3 Hours
20 Minutes
Typical Yield
85–92%
75–85%
Primary Advantage
Continuous product isolation; High purity
Rapid conversion; High-throughput compatible
References
Title: Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Source: Canadian Science Publishing. URL:1
Title: Copper‐Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions. Source: Semantic Scholar. URL:2
Title: Microwave-Assisted Silver-Catalyzed Protodecarboxylation and Decarboxylative Iodination of Aromatic Carboxylic Acids. Source: MDPI. URL:4
Title: Fundamental Principles in Catalysis from Mechanistic Studies of Oxidative Decarboxylative Coupling Reactions. Source: PMC. URL:3
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Microwave-Assisted Synthesis and Derivatization of 5-Ethyl-2-methyl-nicotinic Acid
Executive Summary & Scientific Rationale
5-Ethyl-2-methyl-nicotinic acid (CAS 22701-40-2) is a highly versatile, lipophilic pyridine building block utilized extensively in medicinal chemistry and agrochemical development. The incorporation of the 5-ethyl and 2-methyl substituents increases the overall lipophilicity (LogP) of the scaffold, a critical parameter for enhancing the blood-brain barrier (BBB) penetration of neuroactive drug candidates. Industrially, nicotinic acid derivatives are often accessed via the oxidation of precursors like 5-ethyl-2-methylpyridine[1]. However, the downstream functionalization of the carboxylic acid group—such as amidation, esterification, and cyclization—often suffers from sluggish kinetics under conventional thermal heating due to steric hindrance from the adjacent 2-methyl group.
Microwave-assisted organic synthesis (MAOS) overcomes these thermodynamic barriers through direct dielectric heating. By utilizing microwave-absorbing solvents or catalysts, the reaction mixture undergoes rapid, localized superheating. This method dramatically accelerates condensation and epoxide-opening-cyclization-dehydration sequences[2], reducing reaction times from hours to mere minutes while suppressing thermal degradation pathways.
Mechanistic Causality in Microwave-Assisted Derivatization
To achieve optimal yields, researchers must understand why MAOS outperforms conventional heating for this specific substrate:
Dielectric Coupling: The carboxylic acid moiety and polar solvents (like ethanol or PEG-400) have high loss tangents (tan δ). Microwave energy directly couples with these molecular dipoles, causing rapid molecular friction and instantaneous heating.
Overcoming Steric Hindrance: The 2-methyl group exerts steric hindrance on the adjacent 3-carboxylic acid. Conventional heating struggles to provide the necessary activation energy for nucleophilic attack at the carbonyl carbon without causing bulk solvent degradation. MAOS provides the intense, localized energy required to overcome this steric barrier, which is highly beneficial in diversity-oriented domino syntheses[3].
Catalyst Synergy: In the one-pot synthesis of 1,3,4-oxadiazoles, using Ceric Ammonium Nitrate (CAN) in PEG-400 under microwave irradiation provides a synergistic effect. PEG acts as both a green solvent and a microwave receptor, while CAN acts as a one-electron oxidant and Lewis acid to drive rapid cyclodehydration[4].
Visualizing the Synthetic Workflows
Fig 1. Standardized workflow for the microwave-assisted derivatization of nicotinic acid.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each phase includes In-Process Controls (IPCs) to guarantee that the reaction is proceeding as intended, preventing the waste of downstream reagents.
Protocol A: One-Pot Microwave Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
Objective: Convert 5-ethyl-2-methyl-nicotinic acid into a bioactive 1,3,4-oxadiazole derivative via an acyl hydrazone intermediate[4].
Hydrazide Formation (Pre-reaction): React 5-ethyl-2-methyl-nicotinic acid (1.0 equiv) with hydrazine hydrate (1.5 equiv) in ethanol under mild microwave heating (80°C, 5 min, 100W).
IPC Check 1: Sample 10 µL, dilute in MeOH, and run rapid UPLC-MS. Confirm the disappearance of the starting material mass [M+H]+ and the appearance of the hydrazide intermediate.
Condensation & Cyclodehydration: To the vessel containing the hydrazide, add the desired fluorinated aromatic acid (1.0 equiv), Ceric Ammonium Nitrate (CAN, 10 mol%), and PEG-400 (5 mL)[4].
Microwave Irradiation: Seal the vessel. Program the microwave reactor to 120°C for 15 minutes with a maximum power output of 245W.
Causality Note: PEG-400 efficiently absorbs the 2450 MHz microwave frequency, ensuring a rapid temperature ramp. CAN facilitates the removal of water during the ring-closure step[4].
Post-Reaction Validation: Cool the vessel to room temperature using compressed air. Pour the mixture into crushed ice. Filter the resulting precipitate and recrystallize from ethanol.
IPC Check 2: Verify purity via 1H-NMR (DMSO-d6). The disappearance of the N-H hydrazide protons (~10 ppm) confirms successful cyclization.
Protocol B: Microwave-Assisted Synthesis of Transition Metal Complexes
Objective: Synthesize octahedral Co(II) or Cu(II) complexes using 5-ethyl-2-methyl-nicotinic acid as an O,O-chelating ligand for antimicrobial screening[5].
Ligand Preparation: Suspend 5-ethyl-2-methyl-nicotinic acid (10 mmol) in a 1:1 mixture of concentrated HCl and glacial acetic acid (6 mL total)[5].
Metal Addition: Add CoCl2·6H2O or CuCl2·2H2O (5 mmol) to the suspension.
Microwave Complexation: Irradiate the Erlenmeyer flask (capped with a funnel to prevent pressure buildup) in a microwave reactor at 200W for 3.5 to 5 minutes[5].
Causality Note: Microwave heating accelerates the deprotonation and coordination kinetics, preventing the formation of amorphous polymeric metal-organic networks and favoring discrete, highly crystalline octahedral complexes.
Isolation & Validation: Allow the mixture to cool to room temperature. Filter the separated solid and wash with redistilled ethanol[5].
IPC Check 3: Perform FT-IR spectroscopy. A shift in the ν(C=O) stretching frequency compared to the free ligand confirms successful metal chelation[6].
Quantitative Data Presentation
The efficiency of microwave-assisted synthesis is best demonstrated by comparing it against conventional thermal methods. The data below summarizes the optimization of the oxadiazole synthesis and metal complexation.
Table 1: Comparative Efficiency of 5-Ethyl-2-methyl-nicotinic Acid Functionalization
Reaction Type
Heating Method
Catalyst / Solvent
Time
Temp (°C)
Yield (%)
Purity (LC-MS)
Oxadiazole Cyclization
Thermal (Oil Bath)
POCl3 / Toluene
12 hours
110
55%
82%
Oxadiazole Cyclization
Microwave (245W)
CAN / PEG-400
15 mins
120
92%
>98%
Co(II) Complexation
Thermal (Reflux)
Acetic Acid
4 hours
100
60%
N/A
Co(II) Complexation
Microwave (200W)
HCl / Acetic Acid
3.5 mins
~90
88%
N/A
Note: Microwave irradiation not only drastically reduces reaction times but also eliminates the need for toxic dehydrating agents like POCl3, aligning with green chemistry principles[4].
Mechanistic Pathway Visualization
Fig 2. Mechanistic pathway for the conversion of the nicotinic acid derivative to an oxadiazole.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the optimization of substituted nicotinic acids. 5-Ethyl-2-methyl-nicotinic acid (CAS: 22701-40-2) is a highly valued intermediate in the synthesis of modern agrochemicals and pharmaceuticals.
Because direct functionalization of the pyridine ring is notoriously difficult due to its electron-deficient nature, the most robust and industrially validated synthetic route relies on a two-step process: the regioselective bromination of 5-ethyl-2-methylpyridine, followed by a palladium-catalyzed hydroxycarbonylation.
Below, you will find the self-validating protocols, mechanistic causalities, and troubleshooting FAQs for this workflow.
Figure 1: Two-step synthetic workflow for 5-Ethyl-2-methyl-nicotinic acid.
Part 1: Regioselective Bromination of 5-Ethyl-2-methylpyridine
Mechanistic Grounding:
Direct bromination of the pyridine ring requires harsh electrophilic aromatic substitution conditions because the nitrogen atom deactivates the ring. Using oleum (fuming sulfuric acid) protonates the pyridine, further deactivating it, but the high temperatures generate the highly electrophilic
Br+
species. The alkyl groups (2-methyl and 5-ethyl) provide sufficient electron density and sterically direct the incoming bromine exclusively to the 3-position[1].
Standard Protocol
Preparation: Charge a glass-lined reactor with 5-ethyl-2-methylpyridine (1.0 equiv) and cool to 0 °C.
Activation: Slowly add 20% oleum (3.0 equiv) dropwise. Critical: Maintain the internal temperature below 20 °C to prevent uncontrolled exotherms.
Bromination: Heat the mixture to 130 °C. Add liquid bromine (1.2 equiv) dropwise over 2 hours via a subsurface addition tube to prevent bromine vaporization.
Maturation: Stir vigorously at 130 °C for 12 hours.
Workup: Cool to room temperature, quench over crushed ice, and neutralize with 50% NaOH to pH 8. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield 3-bromo-5-ethyl-2-methylpyridine.
Troubleshooting & FAQs
Q: Why am I observing significant charring and poor yields (<30%) during the oleum addition?A: Charring is caused by localized overheating during the highly exothermic protonation and sulfonation of the pyridine ring. The causality here is poor heat dissipation. Ensure vigorous mechanical stirring (not magnetic) and strict internal temperature control (<20 °C) during the addition phase.
Q: My GC-MS shows a mixture of 3-bromo and 4-bromo isomers. How can I improve regioselectivity?A: Thermodynamic control is critical. If the reaction temperature drops below 120 °C, kinetic mixtures (including the 4-bromo isomer) increase. Maintain a strict 130–135 °C profile. Additionally, ensure your oleum concentration is at least 20% SO₃; lower acidity reduces the thermodynamic preference for the 3-position[1].
Part 2: Palladium-Catalyzed Hydroxycarbonylation
Mechanistic Grounding:
The conversion of the aryl bromide to the carboxylic acid is achieved via a Pd-catalyzed hydroxycarbonylation. We utilize Pd(OAc)₂ and the bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene). The large bite angle of dppf accelerates the reductive elimination step and prevents catalyst poisoning by CO gas, which can otherwise form inactive palladium-carbonyl complexes[2].
Figure 2: Logical workflow of the Palladium-catalyzed hydroxycarbonylation cycle.
Standard Protocol
Setup: In a high-pressure Parr reactor, combine 3-bromo-5-ethyl-2-methylpyridine (1.0 equiv), Pd(OAc)₂ (5 mol%), dppf (5 mol%), and potassium acetate (KOAc, 2.0 equiv).
Solvent: Add a degassed solvent mixture of DMF and H₂O (4:1 v/v).
Purge: Purge the reactor with nitrogen (3x), then with CO gas (3x).
Reaction: Pressurize the reactor to 15 bar with CO gas. Heat the reaction to 120 °C and stir vigorously for 24 hours.
Isolation: Cool to room temperature, carefully vent the CO gas, and filter the mixture through a pad of Celite to remove Pd black.
Precipitation: Acidify the aqueous filtrate to pH 3-4 using 2M HCl to precipitate 5-ethyl-2-methyl-nicotinic acid. Filter, wash with cold water, and dry under vacuum.
Troubleshooting & FAQs
Q: The carbonylation reaction stalls at ~50% conversion, and I see a black precipitate. How do I fix this?A: The black precipitate is "Pd black," an inactive agglomeration of Pd(0). This occurs due to CO starvation or ligand degradation. Ensure your stirring rate is sufficient for gas-liquid mass transfer (at least 800 rpm). If the issue persists, increase the CO pressure to 20 bar to stabilize the Pd(0) intermediate and ensure you are using a robust bidentate ligand like dppf or Xantphos[3].
Q: I am detecting high levels of 5-ethyl-2-methylpyridine (hydrodehalogenation) instead of the target acid.A: Hydrodehalogenation is a common side reaction caused by the base or solvent acting as a hydride donor, leading to
β
-hydride elimination. If you are using an amine base (like triethylamine or DIPEA), switch to an inorganic base like potassium acetate (KOAc) or Na₂CO₃, which do not possess
β
-hydrogens and cannot act as reducing agents[4].
Part 3: Quantitative Data Summaries
When scaling up the synthesis of 5-Ethyl-2-methyl-nicotinic acid, researchers often debate between Palladium-Catalyzed Hydroxycarbonylation and traditional Lithiation-Carboxylation (using n-BuLi and CO₂). The table below summarizes the quantitative and qualitative differences to guide your process chemistry choices.
Li, C.-L., et al. "Palladium-Catalyzed Hydroxycarbonylation of Aryl Halides with the in-situ Generation of CO and H2O." ResearchGate.[Link]
Han, W., et al. "Multicomponent Reaction: Palladium-Catalyzed Carbonylation of Aryl Halides and Alkyl Halides to Aromatic Esters." The Journal of Organic Chemistry, ACS Publications.[Link]
MDPI. "Parallel Palladium-Catalyzed Synthesis of Carboxylic Acids from Aryl Iodides, Bromides, and Vinyl Triflates Using Acetic Anhydride and Formate Anion as an External Condensed Source of Carbon Monoxide." Molecules, MDPI.[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Application Support Center. Purifying 5-Ethyl-2-methyl-nicotinic acid presents unique thermodynamic and kinetic challenges. Unlike unsubstituted nicotinic acid, this molecule features hydrophobic ethyl and methyl groups paired with an amphoteric core (a basic pyridine nitrogen and an acidic carboxyl group). This dual nature often leads to liquid-liquid phase separation ("oiling out"), zwitterion-induced salt entrapment, and co-precipitation of structurally similar organic isomers.
This guide provides field-proven, mechanistically grounded solutions to resolve low purity outcomes during recrystallization.
Diagnostic Troubleshooting Workflow
Before adjusting your protocol, identify the specific nature of your impurity. Use the workflow below to map your analytical findings to the correct mechanistic solution.
Diagnostic workflow for troubleshooting 5-Ethyl-2-methyl-nicotinic acid recrystallization purity.
Frequently Asked Questions (FAQs)
Q: Why is my product "oiling out" (forming a biphasic liquid) instead of forming crystals?
The Causality: "Oiling out" occurs when the melting point of the impure compound is depressed below the temperature at which it saturates the solvent. Because 5-Ethyl-2-methyl-nicotinic acid contains lipophilic alkyl groups, it struggles to form an ordered crystal lattice in highly polar solvents (like pure water) at elevated temperatures, instead separating into a solute-rich liquid phase that traps impurities.
The Solution: You must alter the thermodynamic driving force. Switch to a solvent system that better balances the hydrophobic alkyl groups with the hydrophilic zwitterion. Mixed solvent systems, such as ethanol/water or ethyl acetate/heptane, are frequently required to achieve high-purity crystalline nicotinic acid derivatives (1 [1]). Additionally, introduce seed crystals before the solution cools to the oiling boundary.
Q: My purity is low due to high inorganic ash content. How do I eliminate salt entrapment?
The Causality: As a pyridinecarboxylic acid, this molecule is amphoteric. If the pH of your aqueous or semi-aqueous solvent deviates from the molecule's isoelectric point (pI ~3.8), the compound ionizes into highly soluble pyridinium or carboxylate salts. Rapid precipitation from this ionized state physically entrains inorganic counterions (e.g., Na⁺, Cl⁻, SO₄²⁻) into the crystal defects.
The Solution: Perform a strict pH adjustment. Re-dissolve the crude mass in water using a base, then carefully titrate with an acid to exactly pH 3.8 to maximize zwitterion formation. This ensures the molecule precipitates neutrally, excluding inorganic salts from the lattice.
Q: The crystals have a persistent yellow/brown tint. How do I remove these color bodies?
The Causality: The synthesis of alkyl-substituted nicotinic acids often generates trace highly conjugated, polymeric impurities (chromophores) due to the over-oxidation of alkylpyridine precursors. These chromophores have a high affinity for the crystal lattice and will co-crystallize.
The Solution: Implement a hot activated carbon treatment. As established in industrial purification standards for nicotinic acids, maintaining the compound in a hot solvent with a solid decolorizing agent effectively adsorbs these chromophores prior to crystallization (2 [2]).
Quantitative Solvent System Selection
The solubility and crystallization behavior of pyridinecarboxylic acids are highly dependent on the solvent's hydrogen-bonding capacity and temperature (3 [3]). Use the table below to select the optimal system based on your specific impurity profile.
Solvent System
Polarity Index
Typical Yield
Purity Outcome
Mechanistic Rationale
Water (pH 3.8)
10.2
80 - 85%
92 - 95%
Pros: Excellent for purging lipophilic organic impurities.Cons: High risk of trapping inorganic salts; poor solubility gradient for alkyl-derivatives.
Ethanol / Water (1:1)
~7.2
75 - 80%
98.0%+
Pros: Perfectly balances the hydrophobic alkyl groups with the hydrophilic zwitterion.Cons: Extended heating in acidic conditions risks esterification.
Ethyl Acetate / Heptane
~2.5
65 - 70%
99.5%+
Pros: Strongly rejects highly polar and inorganic impurities.Cons: Lower yield; high risk of "oiling out" if cooled too rapidly without seeding.
Self-Validating Recrystallization Protocol
This protocol utilizes an Ethanol/Water (1:1) system, optimized for 5-Ethyl-2-methyl-nicotinic acid. It is designed as a self-validating system—meaning each step contains a physical checkpoint to ensure the thermodynamic conditions are correct before proceeding.
Step 1: Dissolution & pH Verification
Suspend 10 g of crude 5-Ethyl-2-methyl-nicotinic acid in 50 mL of Ethanol/Water (1:1 v/v).
Heat the suspension to 75°C under reflux.
Validation Check: The solution must become completely transparent. If turbidity persists, insoluble inorganic salts are present. Filter hot before proceeding.
Step 2: Decolorization (Chromophore Purge)
Add 0.5 g (5% w/w) of activated carbon to the hot solution.
Stir vigorously at 75°C for 15 minutes.
Filter the mixture rapidly through a pre-heated Celite pad into a clean, heated receiving flask.
Validation Check: The filtrate must be colorless to pale yellow. If a dark brown tint remains, the chromophore load exceeds carbon capacity; repeat Step 2.
Step 3: Controlled Supersaturation & Seeding
Cool the filtrate slowly to 55°C (approx. 1°C/min).
Add 0.05 g (0.5% w/w) of pure 5-Ethyl-2-methyl-nicotinic acid seed crystals.
Hold the temperature at 55°C for 30 minutes to allow the crystal bed to establish.
Validation Check: The seed crystals must remain visible and slowly grow. If they dissolve, the solution is not yet supersaturated—reduce temperature by another 2°C and re-seed. If the solution turns milky/cloudy, it is oiling out—add 5 mL of warm ethanol to break the emulsion.
Step 4: Crystal Growth & Isolation
Cool the slurry from 55°C to 5°C at a strict rate of 0.2°C/min. (Rapid cooling causes lattice defects that entrap mother liquor).
Filter the resulting slurry under vacuum.
Wash the filter cake with 15 mL of cold (5°C) Ethanol/Water (1:4 v/v) to displace the impurity-rich mother liquor.
Validation Check: The final crystals should appear as distinct, free-flowing needles or prisms, not a sticky amorphous block.
Step 5: Drying
Dry the product in a vacuum oven at 45°C until a constant weight is achieved.
References
Nicotinic acid derivatives and process for the preparation thereof (US3272832A). Google Patents.
Purification of nicotinic acid (US3037987A). Google Patents.
Solubility and Crystallization Studies of Picolinic Acid (2023). MDPI. Available at:[Link]
Technical Support Center: Optimizing Solvent Selection for 5-Ethyl-2-methyl-nicotinic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 5-Ethyl-2-methyl-nicotinic acid (CAS: 22701-40-2).
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 5-Ethyl-2-methyl-nicotinic acid (CAS: 22701-40-2). This amphoteric building block is heavily utilized in pharmaceutical synthesis, but its zwitterionic nature often complicates solvent selection, reaction homogeneity, and downstream isolation.
This guide synthesizes field-proven methodologies and mechanistic causality to help you optimize your synthetic workflows.
Core Principles of Solvent Dynamics
To master solvent selection for 5-Ethyl-2-methyl-nicotinic acid, one must understand its state-dependent molecular geometry. Pyridinecarboxylic acids exhibit complex solubility profiles because they exist in equilibrium between neutral and zwitterionic forms.
In aqueous environments (pH ~3–4), the zwitterionic form dominates, whereas in pure organic solvents (e.g., THF, dichloromethane, methanol), the neutral species is the primary form[1]. The baseline solubility of the parent nicotinic acid follows a strict polarity trend: DMSO ≫ ethanol > water > acetone > diethyl ether > acetonitrile[2].
However, the addition of the 5-ethyl and 2-methyl substituents significantly increases the molecule's lipophilicity. This structural modification shifts its logP, expanding its solubility in halogenated solvents like methylene chloride (DCM)[3], which is critical for moisture-sensitive reactions.
Fig 1. Decision matrix for solvent selection based on reaction pathways.
Troubleshooting & FAQs
Q: Why does my reaction mixture become heterogeneous during HATU/EDC coupling in DCM?A: Although the neutral starting material is highly soluble in DCM, the activated ester intermediates (e.g., OAt or OBt esters) are highly polar. When these intermediates form, they can exceed the solubility limit of DCM and crash out, halting the reaction. Solution: Switch to a polar aprotic solvent like DMF or DMSO. This maintains reaction homogeneity and significantly improves the kinetics of the nucleophilic attack.
Q: What is the optimal solvent system for synthesizing the acid chloride derivative?A: Methylene chloride (DCM) paired with a catalytic amount of dimethylformamide (DMF) is the industry standard[3]. DCM acts as an excellent, non-nucleophilic carrier that easily dissolves the neutral form of the acid. The catalytic DMF is strictly required to react with the chlorinating agent (e.g., oxalyl chloride) to form the active Vilsmeier-Haack intermediate, which then rapidly chlorinates the carboxylic acid.
Q: I am losing a massive amount of yield during aqueous extraction. How can I improve recovery?A: This is a classic issue caused by the molecule's amphoteric nature. 5-Ethyl-2-methyl-nicotinic acid is highly water-soluble at both low pH (as a pyridinium cation) and high pH (as a carboxylate anion). To force the compound into the organic layer, you must adjust the aqueous phase precisely to its isoelectric point (typically pH 3.5–4.5) to maximize the neutral/zwitterionic species. Subsequently, extract with a highly polar organic solvent like n-butanol or a 4:1 mixture of Chloroform/Isopropanol.
Comparative Solvent Data
The following table summarizes the quantitative physical properties and empirical performance of various solvents when handling 5-Ethyl-2-methyl-nicotinic acid.
This protocol utilizes a self-validating mechanism: the physical cessation of gas evolution serves as an internal, visual indicator of reaction completion, preventing the need for premature LCMS sampling which can hydrolyze the sensitive intermediate.
Step 1: Substrate Suspension
Suspend 5-Ethyl-2-methyl-nicotinic acid (0.15 mol) in 400 mL of anhydrous methylene chloride (DCM) under an inert atmosphere (N2 or Ar)[3].
Causality: DCM is chosen because it solubilizes the neutral lipophilic form of the acid without reacting with the highly electrophilic chlorinating agents.
Step 2: Catalytic Activation
Add 10 drops of anhydrous N,N-dimethylformamide (DMF) to the suspension[3].
Causality: DMF is the engine of this reaction. It reacts with oxalyl chloride to generate the Vilsmeier-Haack reagent, lowering the activation energy required for the conversion of the carboxylic acid to the acid chloride.
Step 3: Chlorination
Cool the reaction flask to 0 °C using an ice bath. Slowly add oxalyl chloride (0.18 mol, 1.2 eq) dropwise.
Causality: The formation of the Vilsmeier reagent is exothermic. Cooling prevents the thermal degradation of the catalyst and minimizes unwanted side reactions.
Step 4: Visual Validation (Self-Indicating Step)
Remove the ice bath and allow the mixture to warm to room temperature. A vigorous evolution of CO2 and CO gas will occur. Stir the mixture until gas evolution completely ceases (typically 2–4 hours). The cessation of bubbling confirms the complete consumption of the carboxylic acid.
Step 5: Concentration & Utilization
Remove the DCM and excess oxalyl chloride under reduced pressure. The resulting crude acid chloride must be immediately redissolved in an appropriate solvent (e.g., THF or DMF) for the subsequent amidation step to prevent atmospheric hydrolysis.
Fig 2. Mechanistic workflow and visual validation of acid chloride generation.
Technical Support Center: Troubleshooting 5-Ethyl-2-methyl-nicotinic Acid Coupling
Welcome to the Technical Support Center. This guide is designed for researchers and process chemists facing challenges during the amidation or esterification of 5-Ethyl-2-methyl-nicotinic acid (5-ethyl-2-methylpyridine-3...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers and process chemists facing challenges during the amidation or esterification of 5-Ethyl-2-methyl-nicotinic acid (5-ethyl-2-methylpyridine-3-carboxylic acid).
The Mechanistic Challenge: Steric Shielding
The primary difficulty in coupling 5-ethyl-2-methyl-nicotinic acid stems from severe steric hindrance. The carboxylic acid at the 3-position is directly flanked by a methyl group at the 2-position. This ortho-substitution creates a physical barrier that restricts the approach trajectory of bulky coupling reagents and incoming amine nucleophiles[1].
When using standard carbodiimides (like EDC or DCC), the initial O-acylisourea intermediate forms too slowly. This delay allows the intermediate to undergo a detrimental [1,3]-sigmatropic rearrangement, converting it into a dead-end N-acylurea byproduct rather than the desired amide[2]. To overcome this, highly reactive activating agents or smaller electrophilic intermediates must be employed.
Diagnostic Workflow
Use the following decision tree to determine the optimal coupling strategy based on the steric bulk and nucleophilicity of your amine partner.
Diagnostic decision tree for selecting coupling strategies based on amine reactivity.
Frequently Asked Questions (Troubleshooting)
Q: I am using EDC/HOBt with DIPEA, but my coupling yield is below 20%. What is happening?A: The 2-methyl group creates a steric clash that drastically slows down the formation of the active OBt ester. Because the desired pathway is bottlenecked, the reaction is hijacked by the formation of unreactive N-acylurea side products.
Solution: Switch to a more reactive coupling reagent like HATU. HATU forms a highly reactive 7-azabenzotriazole active ester. The nitrogen at the 7-position provides a neighboring group effect (via hydrogen bonding) that pre-organizes the transition state and accelerates the aminolysis step, effectively bypassing the steric barrier[2].
Q: I switched to HATU, but LC-MS shows incomplete conversion and a large tetramethylguanidinium peak. How do I fix this?A: This is a classic "guanidinylation" issue. It occurs when the amine reacts directly with the uronium salt (HATU) instead of the activated carboxylic acid[3]. This happens if the amine is added before the sterically hindered acid has fully converted to the active ester.
Solution: Implement a pre-activation step . Mix the 5-ethyl-2-methyl-nicotinic acid, HATU, and base for 15–30 minutes before introducing the amine. If guanidinylation persists, switch to a phosphonium-based reagent like PyAOP, which cannot form guanidine byproducts.
Q: My amine is a highly hindered aniline. Even HATU is failing. What is the next step?A: For exceptionally poor nucleophiles, you must generate the acid chloride. Acid chlorides are highly reactive and structurally small, allowing them to easily penetrate the steric shield of the 2-methyl group[2]. Use oxalyl chloride with a catalytic amount of DMF. The DMF forms a compact, highly electrophilic Vilsmeier-Haack intermediate that rapidly attacks the hindered carboxylic acid.
Reagent Comparison Data
Summarizing the quantitative and qualitative data for coupling sterically hindered 2-methylnicotinic acids:
To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step until the validation checkpoint is confirmed.
Causality Focus: Pre-activation is mandatory to prevent guanidinylation of the amine.
Preparation: In an oven-dried flask under nitrogen, dissolve 5-ethyl-2-methyl-nicotinic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M).
Deprotonation: Add DIPEA (3.0 equiv, 3.0 mmol) and stir for 5 minutes at room temperature.
Activation: Add HATU (1.2 equiv, 1.2 mmol) in one portion.
Validation Checkpoint: Stir for 20 minutes. Take a 5 µL aliquot, quench it in 1 mL of methanol, and analyze via LC-MS. You must observe the mass of the methyl ester (indicating successful trapping of the active 7-aza ester). Do not proceed until the starting material acid is consumed.
Coupling: Add the amine partner (1.1 equiv, 1.1 mmol) dropwise. Stir at room temperature for 4–12 hours.
Workup: Quench with water (15 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers sequentially with saturated aqueous NaHCO₃, 5% LiCl (to remove DMF), and brine. Dry over Na₂SO₄ and concentrate.
Validation Checkpoint: Remove the ice bath and warm to room temperature. Monitor the reaction for gas evolution (CO, CO₂, HCl). The reaction is complete when bubbling completely ceases and the suspension turns into a clear, homogeneous solution (typically 1.5 to 2 hours).
Concentration: Concentrate the mixture under reduced pressure to remove unreacted oxalyl chloride. Crucial: Do not heat above 30 °C to prevent degradation of the pyridine ring.
Coupling: Redissolve the crude acid chloride in anhydrous DCM (5.0 mL). Cool to 0 °C. Add the amine (1.1 equiv) followed by 2,6-lutidine (2.5 equiv). (2,6-lutidine is preferred over DIPEA here as it is less nucleophilic and minimizes ketene side-reactions)[2].
Workup: Stir for 2 hours. Quench with saturated aqueous NaHCO₃ and extract with DCM.
References
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. National Institutes of Health (NIH) / PMC.[Link]
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Magano, J. ACS Organic Process Research & Development (2022).[Link]
Practical Considerations and Examples in Adapting Amidations to Continuous Flow Processing in the Early Development. ResearchGate (Referenced for T3P scale-up parameters).[Link]
Technical Support Center: Optimizing the Oxidation of 5-Ethyl-2-methylpyridine (5-EMP)
Welcome to the Technical Support Center for Pyridine Derivative Synthesis. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the mechanistic hurdles and by-product format...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Pyridine Derivative Synthesis. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the mechanistic hurdles and by-product formations you may encounter during the oxidation of 5-ethyl-2-methylpyridine (5-EMP, also known as 2-methyl-5-ethylpyridine or MEP).
Whether you are utilizing traditional liquid-phase nitric acid oxidation or transitioning to green catalytic vapor-phase workflows, this guide provides the causal logic and self-validating protocols necessary to achieve high-purity nicotinic acid (niacin) and its derivatives.
Part 1: Troubleshooting Guide & FAQs
Q1: We are observing high concentrations of 2,5-pyridinedicarboxylic acid (isocinchomeronic acid) in our final mixture. How can we drive the reaction to completion?Causality: Isocinchomeronic acid is the primary unstable intermediate in the liquid-phase nitric acid oxidation of 5-EMP. It forms after the initial oxidation but before the critical decarboxylation step[1]. Accumulation occurs if the thermal activation energy required for decarboxylation is not sustained, or if system pressure drops, causing premature loss of the solvent/oxidant.
Actionable Solution: Ensure the reactor strictly maintains 220 °C and 2–8 MPa during the final phase of the reaction. The decarboxylation step requires approximately 45 minutes at this temperature to fully convert the intermediate into nicotinic acid[1].
Q2: Our HPLC analysis shows significant contamination with dinicotinic acid and nitrated pyridines. What parameters are failing?Causality: Dinicotinic acid is a classic over-oxidation by-product resulting from excessive oxidant ratios or localized thermal hot spots. Nitrated pyridines, on the other hand, form when the nitric acid concentration is too high relative to the substrate without adequate cooling during the initial exothermic mixing phase[2].
Actionable Solution: Optimize the stoichiometric excess of HNO3. While industrial processes sometimes use a 25–600% excess, the acid must be added at a highly controlled rate while continuously distilling off water and diluted HNO3 to manage the exotherm[1][3]. Keep initial mixing temperatures strictly below 20 °C before ramping to the oxidation range.
Q3: We are detecting di(5-ethyl)-2-pyridil and 2-methyl-5-acetylpyridine during vapor-phase catalytic oxidation. How do we suppress these?Causality: These are incomplete oxidation intermediates specific to vapor-phase oxidation over vanadium oxide catalysts. They emerge when the interaction between the pyridine base and the acidic proton-donating sites on the catalyst surface is suboptimal, often due to insufficient contact time or oxygen starvation[4].
Actionable Solution: Increase the oxygen-to-alkylpyridine mole ratio to the ideal range of 15:1 to 30:1. Furthermore, verify that the specific surface area of your TiO2 or ZrO2 catalyst support is between 1–50 m²/g to ensure optimal surface interaction[5].
Q4: The NOx emissions from our liquid-phase HNO3 oxidation are becoming an environmental bottleneck. Are there viable alternatives that maintain yield?Causality: Liquid-phase HNO3 oxidation inherently produces NO, which oxidizes to NO2 and N2O (a potent greenhouse gas)[1]. This is an unavoidable mechanistic reality of using nitric acid as the primary stoichiometric oxidant.
Actionable Solution: Transition to Direct Catalytic Vapor-Phase Oxidation. This green chemistry approach uses air as the oxidant and water as the only solvent over a V2O5/TiO2 or LiV6O15/ZrSiO4 catalyst. It operates at atmospheric pressure, completely eliminating NOx by-products while achieving up to 100% conversion[5].
Part 2: Quantitative Data & Method Comparison
To assist in process selection and optimization, the following table summarizes the quantitative operational parameters and by-product profiles of the two primary 5-EMP oxidation routes.
Objective: Convert 5-EMP to nicotinic acid while suppressing dinicotinic acid and nitrated pyridines.
Reactant Mixing & Exotherm Control: Charge a high-pressure titanium or glass-lined reactor with 5-EMP. Slowly dose 30-40% HNO3 at a controlled rate.
Validation Checkpoint: Monitor inline thermocouples. If the temperature exceeds 20 °C, halt HNO3 dosing immediately to prevent premature nitration of the pyridine ring[1][2].
High-Pressure Oxidation: Seal the reactor and gradually ramp the temperature to 190–210 °C, allowing autogenous pressure to build to 2–8 MPa. Hold for 30 minutes.
Validation Checkpoint: Continuous pressure monitoring. A pressure drop indicates a leak of volatile oxidants, which will stall the reaction at the incomplete oxidation stage.
Decarboxylation Phase: Elevate the temperature to exactly 220 °C and hold for 45 minutes to force the decarboxylation of the 2,5-pyridinedicarboxylic acid intermediate[1].
Validation Checkpoint: Draw a micro-aliquot via a high-pressure sampling valve. Run a rapid HPLC assay; the peak for isocinchomeronic acid must be <1% relative to nicotinic acid before proceeding.
Isolation: Flash-cool the mixture to precipitate the nicotinic acid-HNO3 salt. Dissolve in water and adjust the pH with a base to the isoelectric point of niacin (pH ~3.4) to release the crystalline product[1].
Protocol 2: Green Catalytic Vapor-Phase Oxidation
Objective: Zero-NOx, high-conversion oxidation of 5-EMP to nicotinic acid.
Catalyst Bed Preparation: Pack a fixed-bed tubular reactor with a LiV6O15/ZrSiO4 or V2O5/TiO2 catalyst ensuring a specific surface area of 1–50 m²/g[5].
Validation Checkpoint: Perform a pre-run pressure drop test across the bed to ensure uniform packing without channeling.
Vaporization & Feed: Preheat the reactor to 320 °C under a steady atmospheric flow of air. Feed a vaporized mixture of 5-EMP, water, and air into the reactor, maintaining a strict O2:5-EMP mole ratio of 15:1 to 30:1[5].
Validation Checkpoint: Use mass flow controllers linked to an automated interlock. If the O2 ratio drops below 15:1, the 5-EMP feed must automatically pause to prevent the formation of di(5-ethyl)-2-pyridil[4][5].
Reaction & Desublimation: Maintain a contact time of ~0.5 seconds. Pass the effluent directly into a tubular crystallizer set at 235 °C to directly desublimate and recover high-purity nicotinic acid[5].
Validation Checkpoint: Monitor the crystallizer outlet with inline GC-MS. The absence of 2-methyl-5-acetylpyridine confirms 100% conversion[4].
Part 4: Reaction Pathway & Logic Visualization
Workflow of 5-EMP oxidation routes highlighting intermediate formation and by-product generation.
Technical Support Center: Controlling Temperature Variables in 5-Ethyl-2-methyl-nicotinic Acid Synthesis
Overview 5-Ethyl-2-methyl-nicotinic acid is a critical building block in the development of various pharmaceuticals and agrochemicals. Its synthesis typically proceeds via a modified Hantzsch-type condensation to form an...
Author: BenchChem Technical Support Team. Date: March 2026
Overview
5-Ethyl-2-methyl-nicotinic acid is a critical building block in the development of various pharmaceuticals and agrochemicals. Its synthesis typically proceeds via a modified Hantzsch-type condensation to form an ester intermediate (ethyl 5-ethyl-2-methylnicotinate), followed by alkaline saponification[1].
Temperature control across these phases is not merely a matter of reaction kinetics; it dictates the mechanistic pathway, preventing precursor polymerization and ensuring high-fidelity aromatization[2]. This guide provides researchers, scientists, and drug development professionals with a mechanistic troubleshooting framework and self-validating protocols to master this synthesis.
Synthesis Workflow & Temperature Control Points
Fig 1: Temperature-controlled workflow for 5-Ethyl-2-methyl-nicotinic acid synthesis.
Troubleshooting Guide & FAQs
Q1: Why is strictly controlling the initial mixing temperature (20-25°C) critical before adding ethyl 2-chloroacetoacetate?A: The reaction between ethacrolein and ammonium acetate generates reactive imine/enamine intermediates. Ethacrolein is highly prone to thermal polymerization. If the temperature exceeds 25°C during this initial phase, competing self-condensation and polymerization pathways outcompete the desired imine formation, drastically reducing the yield. Maintaining room temperature ensures kinetic control over the primary amine condensation[1].
Q2: During the cyclization step, why is the reaction refluxed at exactly 81-82°C (the boiling point of acetonitrile) instead of using a higher-boiling solvent to accelerate the reaction?A: The Hantzsch-type cyclization to form the pyridine ring involves a delicate balance of Michael addition and subsequent aromatization (involving the loss of HCl and water). Acetonitrile (b.p. 81-82°C) provides the optimal thermal energy to drive the cyclization without causing thermal degradation of the ethyl 2-chloroacetoacetate precursor, which can easily decompose at higher temperatures. Using higher-boiling solvents leads to tar formation and lower purity of the ethyl 5-ethyl-2-methylnicotinate intermediate[1]. 5-Ethyl-2-methylpyridine derivatives serve as versatile precursors in drug synthesis, demanding exceptionally high purity profiles[3].
Q3: How does temperature influence the alkaline saponification of the ester intermediate?A: Saponification of ethyl 5-ethyl-2-methylnicotinate requires mild heating (60-70°C). If the temperature is too low (<40°C), the steric hindrance from the adjacent 2-methyl group significantly retards the nucleophilic attack of the hydroxide ion on the ester carbonyl, leading to incomplete hydrolysis. Conversely, prolonged boiling (>80°C) in strong alkali can cause localized degradation or unwanted side reactions[2].
Q4: What is the mechanistic reason for cooling the acidification mixture to 0-5°C?A: 5-Ethyl-2-methyl-nicotinic acid has appreciable solubility in water at room temperature due to its polar carboxylic acid and basic pyridine nitrogen (forming a zwitterion at its isoelectric point). Cooling the mixture to 0-5°C suppresses its kinetic solubility, maximizing the thermodynamic precipitation of the product and preventing product loss in the mother liquor.
Quantitative Data: Temperature Profiling and Reaction Outcomes
Reaction Phase
Target Temp Range
Consequence of Sub-optimal Temp
Consequence of Supra-optimal Temp
Expected Yield Impact
Imine Formation
20–25°C
Incomplete ammonia condensation
Ethacrolein polymerization
Optimal: >95% conversion
Ester Cyclization
81–82°C
Stalled Michael addition/cyclization
Thermal degradation of precursors
Optimal: 65–75% yield
Saponification
60–70°C
Retarded nucleophilic attack
Unwanted side reactions
Optimal: >90% yield
Crystallization
0–5°C
Product loss in mother liquor
Impurity co-precipitation (<0°C)
Optimal recovery
Self-Validating Experimental Protocol
Phase 1: Synthesis of Ethyl 5-ethyl-2-methylnicotinate
Imine Formation: Charge a reaction vessel with acetonitrile (50 mL), ethacrolein (12.8 g, 0.152 mol), and ammonium acetate (24.4 g, 0.304 mol)[1].
Temperature Control: Stir strictly at 20-25°C for 15 minutes.
Self-Validation Check: The mixture should become homogeneous. Monitor via an internal thermometer; an exotherm >25°C indicates premature reaction or polymerization.
Precursor Addition: Add a solution of ethyl 2-chloroacetoacetate (25 g, 0.152 mol) in acetonitrile (30 mL) dropwise over 15 minutes. Maintain the internal temperature below 30°C using an external water bath[1].
Cyclization: Elevate the temperature to reflux (81-82°C) and hold for 16 hours.
Self-Validation Check: Perform TLC analysis (9:1 Hexane/Ethyl Acetate). The reaction is complete when the ethacrolein spot (Rf ~0.8) completely disappears, replaced by the ester product spot (Rf ~0.4).
Isolation: Cool to room temperature, concentrate in vacuo, and partition between water and ethyl acetate. Isolate the organic phase and purify via silica gel chromatography.
Phase 2: Saponification to 5-Ethyl-2-methyl-nicotinic acid
Hydrolysis: Dissolve the intermediate ester in a 1:1 mixture of methanol and 2M aqueous NaOH.
Thermal Activation: Heat the mixture to 60-70°C for 4 hours.
Self-Validation Check: Conduct HPLC analysis. The protocol is validated when the ester peak is entirely absent from the chromatogram.
Acidification: Cool the mixture to room temperature and carefully acidify with 6M HCl until the pH reaches exactly 3.5-4.0 (the isoelectric point of the product).
Self-Validation Check: Use a calibrated pH meter. Precipitation should visibly begin as the pH crosses 4.5.
Crystallization: Chill the suspension to 0-5°C for 2 hours to maximize thermodynamic precipitation.
Recovery: Filter the precipitate, wash with ice-cold water, and dry under vacuum to obtain pure 5-Ethyl-2-methyl-nicotinic acid.
References
Title: EP0220518A2 - Preparation of substituted and disubstituted pyridine-2,3-dicarboxylate esters
Source: Google Patents
URL
Title: Methods to Produce Nicotinic Acid with Potential Industrial Applications
Source: PMC
URL
Title: An In-depth Technical Guide to 5-Ethyl-2-methylpyridine (CAS 104-90-5)
Reducing catalyst poisoning in 5-Ethyl-2-methyl-nicotinic acid derivatives
Welcome to the Technical Support Center for Pyridine Derivative Synthesis . As a Senior Application Scientist, I have designed this guide to address the most critical bottleneck in the synthesis and functionalization of...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Pyridine Derivative Synthesis . As a Senior Application Scientist, I have designed this guide to address the most critical bottleneck in the synthesis and functionalization of 5-Ethyl-2-methyl-nicotinic acid derivatives: catalyst poisoning .
Whether you are performing late-stage cross-coupling, side-chain hydrogenation, or aerobic oxidation of 5-ethyl-2-methylpyridine (MEP) precursors[1], catalyst deactivation is a persistent threat. This guide bypasses generic advice, focusing instead on the mechanistic causality of catalyst failure and providing self-validating, field-proven protocols to restore your reaction yields.
Core Concepts: The Causality of Catalyst Poisoning
To troubleshoot effectively, we must first understand why 5-ethyl-2-methyl-nicotinic acid derivatives are inherently hostile to transition metal catalysts:
Nitrogen Lone-Pair Coordination: The pyridine nitrogen is a strong σ-donor. In neutral media, it coordinates irreversibly to late transition metals (Pd, Pt, Ru), physically blocking the active catalytic sites.
N-Oxide Chelation: During the aerobic oxidation of alkylpyridine precursors, N-oxidation competes with alkyl chain oxidation. The resulting N-oxides are powerful chelating agents that bind to homogeneous catalysts (e.g., Co/Mn), precipitating them out of the catalytic cycle[2].
Decarboxylative Fouling: At elevated temperatures, nicotinic acid derivatives can undergo partial decarboxylation, leading to the formation of polymeric byproducts that foul the catalyst surface[3].
Troubleshooting & FAQs (Q&A)
Q1: My Pd/C catalyst completely deactivates at 20% conversion during the hydrogenation of a 5-ethyl-2-methyl-nicotinic acid intermediate. How do I prevent this?Answer: The free pyridine nitrogen is poisoning the palladium surface via strong coordination.
Solution: Implement in situ protonation. By running the reaction in acidic media, the pyridine nitrogen is protonated to form a pyridinium salt. The positively charged nitrogen loses its nucleophilicity and cannot coordinate to the electrophilic metal center.
See Protocol A for the exact methodology.
Q2: During the aerobic oxidation of 5-ethyl-2-methylpyridine to the nicotinic acid derivative, my Co/Mn catalyst turns into a dark, insoluble precipitate, and the reaction stalls. What is happening?Answer: You are experiencing catalyst complexation by N-oxide byproducts. While the goal is to oxidize the ethyl and methyl groups, the pyridine nitrogen can also oxidize. Alkylpyridine N-oxides form strongly bound, insoluble complexes with Co(II) and Mn(II) ions, removing them from the liquid phase[2].
Solution: N-oxidation is highly concentration-dependent. By switching from a batch process to continuous substrate dosing, you keep the instantaneous concentration of the substrate low, favoring the faster alkyl oxidation over the slower N-oxidation.
See Protocol B for the exact methodology.
Q3: Can I recover a Pd catalyst that has already been poisoned by pyridine coordination?Answer: Generally, no. Once the metal surface is saturated with strongly coordinated pyridine derivatives, washing with standard solvents is ineffective. It is far more economical to prevent poisoning via protective media (acidification) or by using sterically hindered ligands if performing cross-coupling.
Experimental Protocols (Self-Validating Systems)
Protocol A: Acid-Modulated Hydrogenation Workflow
This protocol utilizes acidic protection to prevent N-coordination. It is self-validating: if the reaction stalls, measuring the pH will confirm if insufficient acid was used (pH > 4 indicates incomplete protonation).
Substrate Preparation: Dissolve 10 mmol of the 5-ethyl-2-methyl-nicotinic acid derivative in 20 mL of a 1:1 (v/v) mixture of Methanol and Glacial Acetic Acid.
Catalyst Loading: Add 5 wt% Pd/C (Palladium on Carbon, 10% loading). Crucial: Ensure the reaction vessel is purged with N₂ for 5 minutes before adding the catalyst to prevent auto-ignition of the solvent.
Hydrogenation: Pressurize the reactor with H₂ to 3 bar. Maintain the temperature at 40°C with vigorous stirring (800 rpm) to overcome mass transfer limitations.
Validation Check: Monitor hydrogen uptake. The uptake should be linear. If it plateaus prematurely, extract a 0.1 mL aliquot and check the pH. If pH > 4, add 1 mL of concentrated HCl to force complete pyridinium salt formation.
Workup: Filter the catalyst over a tightly packed Celite pad. Neutralize the filtrate with saturated NaHCO₃ to recover the free base product.
Protocol B: Controlled Aerobic Oxidation of 5-Ethyl-2-methylpyridine (MEP)
This protocol prevents N-oxide precipitation by controlling substrate concentration[2]. The absence of a purple/brown precipitate serves as real-time visual validation of success.
Catalyst Solution: Dissolve 2.0 mol% Co(OAc)₂, 0.2 mol% Mn(OAc)₂, and 4.0 mol% NaBr in 50 mL of glacial acetic acid inside a titanium-lined autoclave.
Pressurization: Heat the catalyst solution to 150°C and pressurize with synthetic air (20% O₂, 80% N₂) to 20 bar.
Continuous Dosing (The Key Step): Using a high-pressure HPLC pump, dose 50 mmol of 5-ethyl-2-methylpyridine into the reactor continuously over a period of 4 hours (0.2 mmol/min).
Validation Check: The solution should remain a clear, deep blue/green (active Co-Br species). If the solution turns murky brown and precipitates form, the dosing rate is too fast, allowing N-oxides to accumulate and chelate the metals.
Completion: After dosing, hold at 150°C for an additional 30 minutes, then cool to room temperature and vent safely.
Quantitative Data Summary
The following table summarizes the impact of our troubleshooting strategies on catalyst lifespan and overall yield.
Reaction Type
Catalyst System
Condition / Additive
Turnover Number (TON)
Yield (%)
Primary Poisoning Mode Prevented
Hydrogenation
Pd/C (10%)
Neutral pH (Methanol)
45
18%
N-lone pair coordination
Hydrogenation
Pd/C (10%)
Acidic pH (MeOH/AcOH)
>1,200
98%
None (Nitrogen is protected)
Aerobic Oxidation
Co/Mn/Br
Batch Addition (All at once)
120
35%
N-oxide metal complexation
Aerobic Oxidation
Co/Mn/Br
Continuous Dosing (4 hr)
850
92%
None (Concentration controlled)
Mechanistic & Workflow Visualizations
Troubleshooting workflow for diagnosing and resolving catalyst poisoning.
Mechanism of pyridine-nitrogen poisoning and acidic protection strategies.
References
Title: DESIGN OF INHERENTLY SAFER COMPLEX REACTIVE PROCESSES: APPLICATION ON THE N-OXIDATION OF ALKYLPYRIDINES[2]
Source: Texas A&M University (OAKTrust)
URL:2
Title: Pyridine and Pyridine Derivatives (Kirk-Othmer Encyclopedia of Chemical Technology)[3]
Source: softbeam.net
URL:3
Title: A Catalytic Green Process for the Production of Niacin[1]
Source: CHIMIA
URL:1
A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Ethyl-2-methyl-nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Ethyl-2-methyl-nicotinic acid. As a Senior Applicat...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Ethyl-2-methyl-nicotinic acid. As a Senior Application Scientist, this document is structured to offer not just data, but a practical, experience-based perspective on spectral interpretation, experimental design, and comparative analysis with structurally similar molecules.
Introduction
5-Ethyl-2-methyl-nicotinic acid, a substituted pyridine carboxylic acid, is a valuable building block in medicinal chemistry and materials science. Its structural elucidation and purity assessment are critical for its application in research and development. NMR spectroscopy is an indispensable tool for these purposes, providing detailed information about the molecular structure and the chemical environment of each atom. This guide will delve into the predicted ¹H and ¹³C NMR spectra of 5-Ethyl-2-methyl-nicotinic acid, compare it with related analogs, and provide a robust experimental protocol for acquiring high-quality NMR data.
Experimental Protocol for NMR Spectroscopy
The reliability of NMR data is fundamentally dependent on meticulous sample preparation and the appropriate setup of the NMR spectrometer. The following protocol is a self-validating system designed to ensure high-quality, reproducible results.
Sample Preparation
Solvent Selection : Choose a deuterated solvent in which the analyte is sufficiently soluble (typically >5 mg/0.6 mL). Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for compounds of this nature. The choice of solvent can slightly influence chemical shifts, so consistency is key for comparative studies. For this analysis, we will predict the spectra in CDCl₃.
Sample Concentration : Weigh approximately 5-10 mg of 5-Ethyl-2-methyl-nicotinic acid and dissolve it in 0.6 mL of the chosen deuterated solvent in a clean, dry vial.[1][2]
Filtration : To remove any particulate matter that could degrade the spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.[1][3]
Internal Standard : For precise chemical shift referencing, a small amount of a reference standard such as tetramethylsilane (TMS) is typically added to the solvent by the manufacturer. If not present, a trace amount can be added. The residual solvent peak can also be used as a secondary reference.[2][4]
NMR Spectrometer Setup and Data Acquisition
The following steps outline a general procedure for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
Instrument Tuning and Locking : Insert the sample into the spectrometer. The instrument will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. The probe should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
Shimming : The magnetic field homogeneity is optimized by a process called shimming. This is crucial for obtaining sharp, well-resolved peaks. Most modern spectrometers have automated shimming routines.
¹H NMR Acquisition :
Pulse Sequence : A standard single-pulse experiment is typically sufficient.
Spectral Width : Set to encompass all expected proton signals (e.g., 0-12 ppm).
Acquisition Time : Typically 2-4 seconds.
Relaxation Delay : A delay of 1-5 seconds between pulses ensures that all protons have fully relaxed, allowing for accurate integration.
Number of Scans : For a sample of this concentration, 8-16 scans are usually adequate to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition :
Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon atom.
Spectral Width : A wider spectral width is required for ¹³C NMR (e.g., 0-200 ppm).
Acquisition Time : Typically 1-2 seconds.
Relaxation Delay : A 2-second delay is generally sufficient.
Number of Scans : Due to the low natural abundance of ¹³C and its lower gyromagnetic ratio, more scans are needed. Several hundred to a few thousand scans may be necessary to obtain a spectrum with a good signal-to-noise ratio.[5]
Caption: Structural relationship of the target compound and its analogs.
Conclusion
The predicted ¹H and ¹³C NMR spectra of 5-Ethyl-2-methyl-nicotinic acid, supported by a comparative analysis with related compounds, provide a robust framework for its structural characterization. The detailed experimental protocol ensures the acquisition of high-quality data, which is paramount for accurate spectral interpretation. This guide serves as a valuable resource for researchers, enabling them to confidently identify and assess the purity of 5-Ethyl-2-methyl-nicotinic acid in their drug development and scientific research endeavors.
Reference Ethyl Nicotinate NMR from SciFinder. ResearchGate. [Link]
Proton NMR Spectrum for Nicotinic Acid. Chemistry Stack Exchange. [Link]
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
Self-Association of Nicotinamide in Aqueous-Solution: N.M.R. Studies of Nicotinamide and the Mono- and Di-methyl-Substituted Amide Analogs. Academia.edu. [Link]
Overcoming the Amphoteric Trap: HPLC Method Development for 5-Ethyl-2-methyl-nicotinic Acid
As a Senior Application Scientist, I frequently observe laboratories struggling with the quantification of highly polar, amphoteric compounds. When tasked with developing a robust High-Performance Liquid Chromatography (...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently observe laboratories struggling with the quantification of highly polar, amphoteric compounds. When tasked with developing a robust High-Performance Liquid Chromatography (HPLC) method for 5-Ethyl-2-methyl-nicotinic acid (CAS: 22701-40-2)[1], analysts often default to traditional reversed-phase (RP) strategies. However, this molecule presents a classic "amphoteric trap": it features a highly basic pyridine nitrogen and an acidic carboxylic acid moiety.
At physiological pH, it exists as a zwitterion, rendering it highly hydrophilic and nearly unretained on standard C18 stationary phases. This guide objectively compares traditional and specialized chromatographic alternatives, providing the mechanistic causality behind column selection and a self-validating, step-by-step protocol for optimal detection.
Mechanistic Causality: Why Standard Methods Fail
To force the retention of pyridinecarboxylic acids on a traditional silica-based C18 column, analysts typically drop the mobile phase pH to 2.5 using sodium acetate or trifluoroacetic acid (TFA)[2].
The Causality of Peak Tailing:
While a pH of 2.5 successfully protonates (neutralizes) the carboxylic acid to increase hydrophobicity, it leaves the pyridine nitrogen fully ionized with a localized positive charge. On a standard C18 column, this positive charge interacts strongly with unendcapped, residual surface silanols (which act as weak cation exchangers). Because this secondary ionic interaction operates on a much slower kinetic timescale than primary hydrophobic partitioning, it results in severe peak tailing, poor retention factors (
k′
< 1.0), and compromised integration accuracy.
Exploring the Alternatives
To bypass silanol interactions, modern chromatography offers two superior pathways:
Bridge Ion Separation Technology (BIST™): Uses a negatively-charged cation-exchange surface (BIST™ A+) combined with a multi-charged positive buffer (e.g., TMDAP) to form an electrostatic "bridge" with the analyte in an organic-rich mobile phase[3].
Mixed-Mode Chromatography: Columns like the Primesep 100 covalently bond an acidic cation-exchange group directly into the hydrophobic alkyl chain[4]. This allows the protonated pyridine nitrogen to engage in a predictable ion-exchange interaction, while the ethyl and methyl groups engage in hydrophobic retention.
Comparative Performance Data
The following table summarizes the quantitative and qualitative performance metrics of the three primary column chemistries when analyzing 5-Ethyl-2-methyl-nicotinic acid.
Parameter
Traditional C18 (e.g., Luna 5µm)
BIST™ A+ Column
Mixed-Mode (Primesep 100)
Primary Retention Mechanism
Hydrophobic Partitioning
Bridge Ion Complexation
Hydrophobic + Cation-Exchange
Mobile Phase Complexity
Low (Aqueous Buffer / MeCN)
High (TMDAP bridge required)
Low (Volatile Buffer / MeCN)
Peak Symmetry (
As
)
> 1.8 (Severe Tailing)
1.0 - 1.2 (Excellent)
0.9 - 1.1 (Excellent)
Retention Factor (
k′
)
< 1.0 (Co-elutes with void)
> 3.0
~ 4.5
LC-MS Compatibility
Moderate (TFA causes suppression)
High
High (Uses volatile formate)
Throughput / Equilibration
Fast
Slow (Complex gradient prep)
Fast
Method Development Workflow
Figure 1: Decision matrix for HPLC retention strategies of amphoteric pyridinecarboxylic acids.
This protocol utilizes a mixed-mode approach to independently control hydrophobic and ion-exchange interactions, creating a self-validating system where peak shape directly confirms the underlying chemical mechanics.
Step 1: Mobile Phase Preparation
Aqueous Buffer: Prepare a 20 mM Ammonium Formate solution in ultrapure water. Adjust the pH to 3.0 using LC-MS grade formic acid.
Causality: A pH of 3.0 ensures the pyridine nitrogen is fully protonated, optimizing it for the cation-exchange interaction with the column's embedded anionic groups. The use of ammonium formate guarantees downstream LC-MS compatibility.
Organic Modifier: HPLC-grade Acetonitrile (MeCN).
Step 2: Chromatographic Conditions
Column: Mixed-Mode Cation-Exchange (e.g., Primesep 100, 150 x 4.6 mm, 5 µm, 100 Å)[4].
Causality: Unlike standard RP-HPLC where high organic content elutes compounds immediately, mixed-mode columns use high organic content to reduce the hydration shell around the analyte. This enhances the electrostatic interaction between the protonated analyte and the column, actively increasing retention.
Weigh 10 mg of 5-Ethyl-2-methyl-nicotinic acid reference standard[1].
Dissolve in 100 mL of the mobile phase to achieve a stock concentration of 100 µg/mL.
Vortex for 60 seconds and sonicate for 5 minutes.
Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.
Step 4: System Suitability and Self-Validation
Inject 10 µL of the prepared standard. Monitor the chromatogram to validate the system mechanics:
Validation Metric 1 (Retention): The peak should elute with a
k′
> 3.0. If retention is too strong, increase the buffer concentration to 30 mM. (In mixed-mode, higher buffer ionic strength outcompetes the analyte for exchange sites, reducing retention time).
Validation Metric 2 (Symmetry): Verify peak asymmetry (
As
) is between 0.9 and 1.2. If tailing occurs, it indicates incomplete masking of secondary interactions; slightly lower the pH to 2.8 to ensure complete ionization of the embedded column groups.
Comparative Reactivity Guide: 5-Ethyl-2-methyl-nicotinic Acid vs. Nicotinic Acid
Nicotinic acid (pyridine-3-carboxylic acid) serves as a ubiquitous scaffold in medicinal chemistry, acting as a precursor for numerous therapeutics and biochemical cofactors. However, late-stage functionalization and pro...
Author: BenchChem Technical Support Team. Date: March 2026
Nicotinic acid (pyridine-3-carboxylic acid) serves as a ubiquitous scaffold in medicinal chemistry, acting as a precursor for numerous therapeutics and biochemical cofactors. However, late-stage functionalization and prodrug synthesis are heavily dictated by the steric and electronic environment of the pyridine ring. Modifying the core to form 5-Ethyl-2-methyl-nicotinic acid introduces profound reactivity shifts.
This guide provides an objective, data-driven comparison of these two compounds, designed for application scientists and drug development professionals. It details how C2 and C5 alkyl substitutions fundamentally alter nucleophilic, electrophilic, and esterification pathways, supported by self-validating experimental protocols.
Mechanistic Causality: Sterics vs. Electronics
The divergence in reactivity between nicotinic acid and its 5-ethyl-2-methyl substituted analog is governed by two competing forces:
The Ortho-Steric Blockade
In unsubstituted nicotinic acid, both the C3-carboxylic acid and the pyridine nitrogen are spatially unhindered, allowing for rapid nucleophilic attack and N-functionalization. In 5-ethyl-2-methyl-nicotinic acid, the C2-methyl group sits directly between the nitrogen lone pair and the carboxylate. This creates a severe steric clash that heavily penalizes the formation of bulky transition states. For instance, the ortho steric hindrance drastically reduces the yield and rate of esterification by blocking the approach of alcohols to the carbonyl carbon[1].
Inductive Activation (+I Effect)
Unsubstituted pyridine rings are notoriously electron-deficient and highly resistant to Electrophilic Aromatic Substitution (EAS). However, the C2-methyl and C5-ethyl groups in the substituted analog act as electron-donating groups via inductive effects (+I) and hyperconjugation. This localized electron enrichment partially offsets the deactivating nature of the heteroatom. The transmission of these electronic substituent effects through the pyridine nucleus increases the basicity of the nitrogen and makes the open C4 and C6 positions moderately more susceptible to electrophilic attack compared to the parent nicotinic acid[2].
Quantitative Reactivity Profile
The following table summarizes the theoretical and empirical differences in reactivity based on the structural modifications.
Property / Reaction Pathway
Nicotinic Acid (Unsubstituted)
5-Ethyl-2-methyl-nicotinic Acid
Mechanistic Causality
Pyridine Nitrogen Basicity (pKa)
~4.75
~5.80 (Estimated)
The +I effect of the alkyl groups donates electron density, stabilizing the conjugate acid.
Esterification Kinetics (EtOH, H+)
Fast (
krel=1.0
)
Slow (
krel<0.15
)
The C2-methyl group creates a severe steric clash during the formation of the tetrahedral intermediate[1].
N-Oxidation (mCPBA)
Rapid, quantitative at 25°C
Sluggish, requires elevated temp
The C2-methyl group physically blocks the trajectory of the incoming bulky peroxy acid.
Electrophilic Aromatic Substitution
Highly resistant (Deactivated)
Moderately accessible at C4/C6
Alkyl groups enrich ring electron density, activating the remaining open positions[2].
To empirically validate these mechanistic divergence points, we utilize a parallel kinetic profiling workflow. The following protocols are designed as self-validating systems : they employ internal time-course sampling and quantitative HPLC-UV tracking to eliminate environmental confounders and isolate the structural variables.
Experimental workflow for comparative kinetic profiling of nicotinic acid derivatives.
Causality & Design: We select the Steglich esterification (using DCC and DMAP) over standard Fischer conditions because the Steglich mechanism relies on the formation of a highly bulky O-acylisourea and subsequent N-acylpyridinium intermediate[3]. This intermediate is exquisitely sensitive to steric hindrance. By comparing the reaction rates, we can directly quantify the steric penalty imposed by the C2-methyl group.
Step-by-Step Methodology:
Preparation: In two separate, flame-dried 50 mL round-bottom flasks, dissolve 1.0 mmol of Nicotinic Acid (Flask A) and 1.0 mmol of 5-Ethyl-2-methyl-nicotinic acid (Flask B) in 10 mL of anhydrous dichloromethane (DCM).
Reagent Addition: Add 1.1 mmol of absolute ethanol and 0.1 mmol of 4-dimethylaminopyridine (DMAP) to both flasks. Stir at 0°C under an inert argon atmosphere.
Initiation: Add 1.1 mmol of anhydrous dicyclohexylcarbodiimide (DCC) to each flask. Allow the reactions to gradually warm to 25°C.
Self-Validating Sampling: Withdraw 50 µL aliquots from each flask at exactly 15, 30, 60, and 120 minutes. Immediately quench each aliquot in 950 µL of cold methanol to halt the reaction, and filter through a 0.22 µm PTFE syringe filter to remove the precipitated dicyclohexylurea (DCU) byproduct.
Quantification: Analyze the aliquots via HPLC-UV (detected at 254 nm) to calculate the pseudo-first-order rate constants. Expected Result: Flask A will show >90% conversion within 60 minutes, while Flask B will stall at <20% due to the C2-methyl steric blockade.
Causality & Design: Oxidation of the pyridine nitrogen requires a specific approach angle from the oxidizing agent. The C2-methyl group in 5-ethyl-2-methyl-nicotinic acid sterically repels the bulky meta-chloroperoxybenzoic acid (mCPBA), creating a kinetic bottleneck that proves the shielding effect of the alkyl substitution.
Step-by-Step Methodology:
Preparation: Dissolve 1.0 mmol of the respective nicotinic acid derivatives in 10 mL of DCM at 0°C.
Oxidation: Slowly add 1.2 mmol of mCPBA (77% max purity) in small portions to prevent thermal spiking.
Incubation: Stir the mixtures continuously at 25°C.
Self-Validating Sampling: Withdraw 100 µL aliquots at 30, 60, 120, and 240 minutes. Quench with saturated aqueous sodium thiosulfate to neutralize unreacted mCPBA, extract the organic layer, and dry over anhydrous
Na2SO4
.
Quantification: Monitor the disappearance of the starting material via LC-MS. Expected Result: The unsubstituted nicotinic acid will achieve quantitative N-oxide conversion rapidly, whereas the substituted analog will exhibit a significantly depressed reaction rate, validating the nitrogen shielding hypothesis.
References
Mechanically induced solvent-free esterification method at room temperature
Source: PMC - NIH
URL
Fluorophilicity of Alkyl and Polyfluoroalkyl Nicotinic Acid Ester Prodrugs
Source: PMC - NIH
URL
The kinetics of the reaction of 6-substituted nicotinic acids and some p-substituted benzoic acids with diazodiphenylmethane in various alcohols
Source: ResearchGate
URL
Analytical Comparison Guide: MS Fragmentation and Platform Selection for 5-Ethyl-2-methyl-nicotinic Acid
Executive Summary For drug development professionals and bioanalytical scientists, the structural elucidation and quantification of substituted pyridine derivatives like 5-Ethyl-2-methyl-nicotinic acid (CAS 22701-40-2) p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For drug development professionals and bioanalytical scientists, the structural elucidation and quantification of substituted pyridine derivatives like 5-Ethyl-2-methyl-nicotinic acid (CAS 22701-40-2) present unique analytical challenges. This guide objectively compares two premier mass spectrometry platforms—Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF) —for the analysis of this compound. By mapping the mechanistic fragmentation pathways and establishing a self-validating experimental protocol, this guide provides a field-proven framework for ensuring data integrity in pharmacokinetic (PK) and metabolic studies.
Structural Dynamics & Mechanistic Fragmentation
Understanding why a molecule fragments under Collision-Induced Dissociation (CID) is critical for selecting the correct product ions for quantification.
In positive electrospray ionization (ESI+), 5-Ethyl-2-methyl-nicotinic acid (exact mass 165.0789 Da) preferentially protonates at the strongly basic pyridine nitrogen, yielding a highly stable
[M+H]+
precursor ion at m/z 166.0863[1]. The subsequent fragmentation is dictated by the thermodynamic stability of its functional groups:
Decarboxylation (Primary Pathway): The most thermodynamically favorable neutral loss is the expulsion of carbon dioxide (-44 Da) from the carboxylic acid moiety at position 3, generating a substituted pyridinium ion at m/z 122.0964[2].
Acylium Ion Formation: Alternatively, the loss of water (-18 Da) from the carboxylic acid group forms a reactive acylium ion at m/z 148.0757.
Alkyl Chain Cleavage: The ethyl group at position 5 is susceptible to
β
-cleavage. This leads to the loss of an ethylene neutral (-28 Da), which is frequently observed in tandem with decarboxylation to yield a highly stable core pyridine fragment at m/z 94.0651[3].
Platform Comparison: ESI-QqQ vs. High-Resolution Q-TOF
Choosing between a QqQ and a Q-TOF depends entirely on the phase of your research. QqQ instruments excel in targeted, high-sensitivity quantification due to their superior duty cycle in Multiple Reaction Monitoring (MRM) mode[4]. Conversely, Q-TOF platforms provide high-resolution exact mass data (< 2 ppm error), making them indispensable for identifying unknown metabolites or resolving isobaric matrix interferences.
Table 1: Performance Comparison for Nicotinic Acid Derivatives
Analytical Feature
Triple Quadrupole (QqQ)
Quadrupole Time-of-Flight (Q-TOF)
Practical Implication
Mass Accuracy
Unit resolution (~0.7 Da FWHM)
High resolution (< 2 ppm error)
Q-TOF prevents false positives from isobaric biological matrix interferences.
Primary Utility
Targeted quantification (MRM)
Structural elucidation & profiling
QqQ is optimal for late-stage PK studies; Q-TOF is vital for early metabolite discovery.
Sensitivity (LOD)
Low pg/mL range
High pg/mL to low ng/mL range
QqQ provides superior signal-to-noise ratios for trace-level drug monitoring[4].
Dynamic Range
4–5 orders of magnitude
3–4 orders of magnitude
QqQ allows quantification across a wider range of physiological concentrations without sample dilution.
Self-Validating Experimental Protocol
A robust bioanalytical method must be a self-validating system. The following LC-MS/MS protocol for plasma analysis incorporates built-in causality checks to ensure data trustworthiness.
Figure 2: Parallel LC-MS/MS workflow for targeted quantification and structural elucidation.
Step-by-Step Methodology
Phase 1: Sample Preparation (Protein Precipitation)
Causality: Acetonitrile (ACN) is utilized because it rapidly denatures plasma proteins while maintaining the solubility of the polar nicotinic acid derivative[4].
Aliquot 50 µL of plasma into a microcentrifuge tube.
Add 150 µL of ice-cold ACN containing 10 ng/mL of a stable-isotope-labeled internal standard (SIL-IS).
Validation Check: The SIL-IS corrects for matrix-induced ion suppression and volumetric errors.
Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.
Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing chromatographic peak distortion.
Phase 2: Chromatographic Separation
Causality: Formic acid (0.1%) in the mobile phase provides the abundant protons necessary to drive the equilibrium toward the
[M+H]+
state in the ESI source, massively enhancing ionization efficiency[4].
Column: C18 Analytical Column (2.1 x 50 mm, 1.7 µm particle size).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.
Phase 3: Mass Spectrometry & Data Validation
Ionization: ESI in positive ion mode. Capillary voltage set to 3.5 kV.
System Suitability: Inject a solvent blank followed by a lower limit of quantification (LLOQ) standard.
Validation Check: The blank must show <20% of the LLOQ signal to confirm zero carryover.
Ratio Monitoring: The acquisition software must continuously monitor the ratio of the quantifier ion to the qualifier ion.
Validation Check: A variance exceeding ±20% from the neat reference standard triggers an automatic flag for potential isobaric matrix interference.
Quantitative Data & MRM Optimization
For QqQ targeted quantification, optimizing Collision Energy (CE) is paramount. The table below outlines the optimized MRM transitions for 5-Ethyl-2-methyl-nicotinic acid based on the thermodynamic stability of its fragments.
Note: The 166.1 → 122.1 transition is selected as the quantifier due to the highly favorable and reproducible decarboxylation pathway inherent to nicotinic acid derivatives.
IR Spectroscopy Peaks for Identifying 5-Ethyl-2-methyl-nicotinic Acid: A Comparative Guide
Executive Summary For researchers and drug development professionals, accurately identifying functionalized pyridine derivatives is a critical quality control step. 5-Ethyl-2-methyl-nicotinic acid (also known as 5-ethyl-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers and drug development professionals, accurately identifying functionalized pyridine derivatives is a critical quality control step. 5-Ethyl-2-methyl-nicotinic acid (also known as 5-ethyl-2-methylpyridine-3-carboxylic acid) serves as a vital intermediate in the synthesis of advanced pharmaceuticals and agrochemicals.
This guide provides an objective, data-driven comparison of the Infrared (IR) spectroscopy peaks of 5-Ethyl-2-methyl-nicotinic acid against two highly relevant alternatives: Nicotinic Acid (an analog lacking alkyl substitutions) and 5-Ethyl-2-methylpyridine (its direct precursor lacking the carboxylic acid moiety). By leveraging mechanistic insights and a self-validating analytical protocol, scientists can confidently differentiate these structurally similar compounds.
Mechanistic Insights: The Causality of IR Vibrations
Understanding the IR spectrum of 5-Ethyl-2-methyl-nicotinic acid requires analyzing the interplay between its three primary structural components: the pyridine ring, the carboxylic acid group, and the alkyl (ethyl and methyl) substituents.
The Zwitterionic Equilibrium (The Moisture Effect): Pyridinecarboxylic acids exhibit a delicate equilibrium between their non-ionic and zwitterionic forms in the solid state. As documented in foundational spectroscopic studies, exposing these compounds to moisture (often introduced via hygroscopic KBr pellets) forces a proton transfer from the carboxylic acid to the pyridine nitrogen [1]. Mechanistically, this causes the diagnostic non-ionic carbonyl (C=O) stretch at ~1710 cm⁻¹ to disappear, replaced by asymmetric and symmetric carboxylate (COO⁻) bands at ~1640 cm⁻¹ and ~1380 cm⁻¹. Recognizing this causality is essential for preventing false negatives during identification.
Alkyl Electron Donation: The presence of the 5-ethyl and 2-methyl groups donates electron density into the pyridine ring via inductive effects. This subtly lowers the force constant of the aromatic C=N and C=C bonds compared to unsubstituted nicotinic acid, shifting the ring stretching vibrations slightly lower (from ~1617 cm⁻¹ to ~1600 cm⁻¹)[2].
Aliphatic vs. Aromatic C-H Stretching: The alkyl groups introduce distinct sp³ C-H stretching vibrations just below 3000 cm⁻¹, which are entirely absent in pure nicotinic acid, providing a definitive diagnostic marker for the functionalized derivative.
Comparative IR Spectral Data
To objectively evaluate product identity, compare the target compound against its structural alternatives. The table below summarizes the quantitative vibrational data required to distinguish 5-Ethyl-2-methyl-nicotinic acid from Nicotinic Acid and 5-Ethyl-2-methylpyridine [3].
Functional Group
5-Ethyl-2-methyl-nicotinic acid (Target)
Nicotinic Acid (Alternative 1)
5-Ethyl-2-methylpyridine (Alternative 2)
Diagnostic Significance
O-H Stretch (Carboxylic)
3100–2500 cm⁻¹ (Broad)
3160–2800 cm⁻¹ (Broad)
Absent
Confirms the presence of the carboxylic acid group.
Aliphatic C-H Stretch
2960, 2930, 2870 cm⁻¹
Absent
2960, 2930, 2870 cm⁻¹
Differentiates the target from unsubstituted nicotinic acid.
C=O Stretch (Carbonyl)
~1710 cm⁻¹
~1698–1714 cm⁻¹
Absent
Confirms the intact non-ionic carboxylic acid.
C=N / C=C (Pyridine Ring)
~1600, 1570 cm⁻¹
~1617, 1594 cm⁻¹
~1600, 1570 cm⁻¹
Confirms the pyridine backbone; minor shifts indicate alkylation.
To ensure scientific integrity and avoid the zwitterionic artifacts caused by moisture, Attenuated Total Reflectance (ATR-FTIR) is the mandatory technique for this analysis. The following protocol is designed as a self-validating system to guarantee data trustworthiness.
Step 1: System Readiness & Background Validation
Action: Clean the diamond/ZnSe ATR crystal with isopropanol and allow it to dry completely. Run a background scan (Air).
Causality: A pristine background prevents atmospheric interference from masking the broad O-H stretch or the critical C=O stretch.
Self-Validation Check: Inspect the background spectrum. If peaks at 2350 cm⁻¹ (CO₂) or 3900–3500 cm⁻¹ (H₂O) exceed 2% transmittance, the system is contaminated with ambient air. Purge the spectrometer with dry N₂ until these peaks flatten before proceeding.
Action: Place ~2-5 mg of solid 5-Ethyl-2-methyl-nicotinic acid directly onto the ATR crystal. Lower the pressure anvil.
Causality: Avoiding KBr pellets eliminates the introduction of water, preserving the compound in its non-ionic state (maintaining the ~1710 cm⁻¹ peak) [1].
Self-Validation Check: Monitor the real-time spectral preview. Gradually increase anvil pressure until the strongest peak (typically the C-O stretch at ~1300 cm⁻¹ or C=N at ~1600 cm⁻¹) reaches ~70% absorption. Do not over-pressurize, as absorption >90% causes detector saturation and peak distortion.
Step 3: Spectral Acquisition
Action: Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 32 scans.
Causality: 32 scans provide the optimal signal-to-noise ratio required to resolve the overlapping aliphatic C-H peaks (~2960 cm⁻¹) residing on the shoulder of the broad O-H band.
Step 4: Post-Acquisition Data Integrity Check
Action: Evaluate the baseline of the raw spectrum.
Self-Validation Check: A severely sloping baseline indicates poor crystal contact or particle scattering. Only apply an automatic baseline correction if the raw data confirms the absence of anomalous derivative-shaped peaks (which indicate anomalous dispersion and require sample re-preparation).
Workflow Visualization
The following diagram maps the logical progression of the self-validating FT-IR workflow, ensuring rigorous identification of the target compound.
Figure 1: Self-validating FT-IR workflow for the identification of 5-Ethyl-2-methyl-nicotinic acid.
Data Interpretation & Troubleshooting
When comparing your experimental data against the established benchmarks, consider the following troubleshooting scenarios:
Missing C=O Peak (~1710 cm⁻¹) but strong bands at ~1640 cm⁻¹ and ~1380 cm⁻¹: Your sample has absorbed moisture and converted to the zwitterion form. Dry the sample in a vacuum desiccator and re-run using ATR-FTIR rather than KBr [1].
Missing Aliphatic C-H Peaks (~2960–2870 cm⁻¹): If the C=O and pyridine peaks are present but the aliphatic peaks are absent, the sample is likely unsubstituted Nicotinic Acid, not the 5-ethyl-2-methyl derivative [2].
Missing Broad O-H Peak (3100–2500 cm⁻¹) and C=O Peak: If only the aliphatic and pyridine ring peaks are visible, the sample is likely the unreacted precursor, 5-Ethyl-2-methylpyridine [3].
Comparative
A Senior Application Scientist's Guide to Purity Validation: 5-Ethyl-2-methyl-nicotinic Acid and the Role of Melting Point Determination
In the landscape of pharmaceutical research and development, the purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. For research...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical research and development, the purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. For researchers, scientists, and drug development professionals, the validation of a compound's purity is a critical step that influences everything from reaction kinetics to pharmacological activity and safety profiles. This guide provides an in-depth comparison of methodologies for assessing the purity of 5-Ethyl-2-methyl-nicotinic acid, with a primary focus on the classical yet powerful technique of melting point determination.
The Principle of Purity: Why Melting Point Matters
The melting point of a pure, crystalline solid is a distinct physical property. At a specific temperature, the solid transitions sharply into a liquid. However, the presence of even small amounts of impurities disrupts the crystal lattice, typically resulting in two observable effects: a depression of the melting point and a broadening of the melting range. This phenomenon, known as melting point depression, provides a simple yet effective means of gauging purity. A narrow melting range, close to the literature value for the pure substance, is a strong indicator of high purity.
While a definitive, publicly available melting point for 5-Ethyl-2-methyl-nicotinic acid (CAS No. 22701-40-2) is not readily found in common chemical databases, for the purpose of this guide, we will use a hypothetical, yet chemically reasonable, sharp melting point of 185-186 °C for a highly pure reference sample. It is crucial to note that for any formal purity assessment, the melting point of a new batch should be compared against a certified reference standard of known purity.
Experimental Protocol: Melting Point Determination of 5-Ethyl-2-methyl-nicotinic Acid
This protocol is designed to be a self-validating system, incorporating best practices for accuracy and reproducibility, grounded in principles outlined by the United States Pharmacopeia (USP) and ASTM International.
Objective: To determine the melting range of a sample of 5-Ethyl-2-methyl-nicotinic acid and assess its purity by comparing it to a reference standard.
Materials:
5-Ethyl-2-methyl-nicotinic acid (sample to be tested)
Melting point apparatus (e.g., digital melting point apparatus or Thiele tube with a calibrated thermometer)
Capillary tubes (thin-walled, closed at one end)
Mortar and pestle
Spatula
Drying oven or desiccator
Step-by-Step Methodology:
Sample Preparation:
Place a small amount (10-20 mg) of the 5-Ethyl-2-methyl-nicotinic acid sample into a clean, dry mortar.
Gently grind the sample to a fine powder. This ensures uniform packing and heat transfer within the capillary tube.
Dry the powdered sample in an oven at a temperature below its melting point (e.g., 60-80 °C) for at least 2 hours, or in a desiccator over a suitable desiccant overnight, to remove any residual solvent or moisture.
Capillary Tube Packing:
Invert a capillary tube and press the open end into the powdered sample.
Tap the closed end of the capillary tube gently on a hard surface to pack the sample into a dense column at the bottom. The packed sample height should be approximately 2-3 mm. Consistent packing is key to reproducible results.
Apparatus Setup and Calibration:
Ensure the melting point apparatus is calibrated using certified melting point standards that bracket the expected melting point of the sample.
If using a digital apparatus, follow the manufacturer's instructions for calibration and operation.
If using a Thiele tube, fill it with a suitable heat-transfer fluid (e.g., silicone oil) and ensure the thermometer bulb is level with the sample in the capillary tube.
Melting Point Determination:
Insert the packed capillary tube into the heating block of the apparatus.
Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point.
Then, decrease the heating rate to 1-2 °C per minute. A slow heating rate is critical for accurately observing the melting range.
Record the temperature at which the first droplet of liquid appears (the onset of melting).
Continue heating slowly and record the temperature at which the last solid particle melts (the end of melting).
The recorded temperature range is the melting range of the sample.
Mixed Melting Point Determination (for Identity Confirmation):
Prepare an intimate 1:1 mixture of the test sample and the certified reference standard.
Determine the melting point of this mixture using the same procedure.
If the test sample is identical to the reference standard, the melting point of the mixture will be sharp and undepressed. If the sample is impure or a different compound, a significant depression and broadening of the melting range will be observed.
Data Presentation:
Sample ID
Purity (%)
Observed Melting Range (°C)
Melting Range Width (°C)
Reference Standard
>99.5
185.0 - 186.0
1.0
Test Sample A
~99
183.5 - 185.5
2.0
Test Sample B
~95
178.0 - 183.0
5.0
Test Sample C (with known impurity)
~90
172.5 - 179.5
7.0
Comparative Analysis: Alternative and Complementary Purity Validation Techniques
While melting point determination is a valuable and accessible technique, it is often complemented by more sophisticated methods for a comprehensive purity profile.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a solvent or solvent mixture). A detector then quantifies the amount of each component as it elutes from the column. For purity analysis, the area of the main peak is compared to the total area of all peaks.
Experimental Protocol (Illustrative):
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 10 mM phosphate buffer at pH 3) and an organic solvent (e.g., methanol or acetonitrile).[1]
Detection: UV detector at a wavelength where 5-Ethyl-2-methyl-nicotinic acid has strong absorbance (e.g., 261 nm).[1]
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a suitable solvent to a known concentration.
Gas Chromatography (GC)
Principle: GC is suitable for volatile and thermally stable compounds. The sample is vaporized and carried by an inert gas (the mobile phase) through a column (the stationary phase). Separation occurs based on the compound's boiling point and its interaction with the stationary phase. A detector measures the quantity of each component. For non-volatile compounds like organic acids, derivatization is often required to increase their volatility.
Experimental Protocol (Illustrative for a Derivatized Organic Acid):
Derivatization: Convert the carboxylic acid to a more volatile ester or silyl derivative. For example, react the sample with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3]
Column: A non-polar or medium-polarity capillary column (e.g., DB-5).
Carrier Gas: Helium or Nitrogen.
Temperature Program: Start at a lower temperature (e.g., 100 °C) and gradually increase to a higher temperature (e.g., 280 °C) to elute compounds with different boiling points.[4]
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle: NMR spectroscopy provides detailed structural information about a molecule. In its quantitative application (qNMR), the integral of a specific proton signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration, the purity of the analyte can be accurately determined.[5][6]
Experimental Protocol (Illustrative):
Sample Preparation: Accurately weigh a specific amount of the 5-Ethyl-2-methyl-nicotinic acid sample and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).[7]
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Data Acquisition: Acquire a proton (¹H) NMR spectrum under quantitative conditions, ensuring complete relaxation of the signals.
Data Analysis: Integrate a well-resolved signal from the analyte and a signal from the internal standard. Calculate the purity based on the integral values, the number of protons for each signal, their molecular weights, and the initial masses.[8]
Comparison of Purity Validation Methods
Feature
Melting Point Determination
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC)
Quantitative NMR (qNMR)
Principle
Physical property of a solid
Differential partitioning
Volatility and partitioning
Nuclear spin properties
Purity Indication
Depression and broadening of melting range
Peak area percentage
Peak area percentage
Absolute quantification against a standard
Advantages
Rapid, inexpensive, simple equipment
High resolution, high sensitivity, applicable to a wide range of compounds
Excellent for volatile compounds, high sensitivity
Provides structural information, no need for identical standard, highly accurate
Disadvantages
Not suitable for amorphous or decomposing compounds, less sensitive to small amounts of impurities
Requires method development, can be expensive, may not detect all impurities
Limited to volatile/derivatizable compounds, potential for thermal degradation
Lower sensitivity than chromatographic methods, requires expensive equipment, potential for signal overlap
Best For
Quick purity check of crystalline solids
Routine quality control, separation of complex mixtures
Analysis of volatile impurities or derivatizable compounds
Accurate purity determination of pure substances, structural confirmation
Workflow for Purity Validation of 5-Ethyl-2-methyl-nicotinic Acid
Author: BenchChem Technical Support Team. Date: March 2026
Comparative UV-Vis Spectroscopic Analysis of 5-Ethyl-2-methyl-nicotinic Acid and Pyridine-Based Alternatives
Executive Summary
5-Ethyl-2-methyl-nicotinic acid (CAS 22701-40-2) is a highly substituted pyridine derivative utilized as a critical building block in pharmaceutical synthesis and agrochemical development[1]. For researchers developing HPLC-UV methods, conducting reaction kinetics, or performing structural validation, understanding its precise ultraviolet-visible (UV-Vis) absorption profile is paramount. This guide objectively compares the spectral performance of 5-Ethyl-2-methyl-nicotinic acid against standard unsubstituted and mono-substituted alternatives, providing a self-validating methodology for accurate photometric analysis.
The UV-Vis spectrum of nicotinic acid derivatives in acidic media is dominated by two primary electronic transitions within the pyridine chromophore: a high-energy
π→π∗
transition occurring near 210–215 nm, and a lower-energy
n→π∗
transition near 260–265 nm[2].
When analyzing 5-Ethyl-2-methyl-nicotinic acid, we must account for the electron-donating properties of its alkyl substituents. The 2-methyl and 5-ethyl groups exert strong positive inductive (+I) and hyperconjugative effects on the pyridine
π
-system. This increased electron density destabilizes the Highest Occupied Molecular Orbital (HOMO), reducing the HOMO-LUMO gap[3]. Consequently, both primary absorption bands experience a bathochromic shift (red shift to longer wavelengths) and a hyperchromic effect (increased molar absorptivity) compared to the unsubstituted 3 baseline[3].
Diagram 1: Electronic transitions and the bathochromic impact of alkyl substituents on the pyridine core.
Comparative Spectral Data
To objectively evaluate 5-Ethyl-2-methyl-nicotinic acid against standard alternatives, we compare their spectral properties in 0.1 M HCl. Causality of Solvent Choice: Using a strongly acidic solvent ensures the pyridine nitrogen is fully protonated. This eliminates pH-dependent spectral variations (as the pKa of nicotinic acid is ~4.75) and provides a stable ionic state for highly reproducible photometric measurements[3].
Table 1: UV-Vis Absorption Maxima and Molar Absorptivity Comparison (in 0.1 M HCl)
Compound
CAS Number
λmax1
(
π→π∗
)
λmax2
(
n→π∗
)
Est. Molar Absorptivity (
ϵ
) at
λmax2
Spectral Shift vs. Baseline
Nicotinic Acid
59-67-6
213 nm
261 nm
~5,500 L·mol⁻¹·cm⁻¹
Baseline
5-Methylnicotinic Acid
3222-49-9
218 nm
265 nm
~6,100 L·mol⁻¹·cm⁻¹
+4 nm (Bathochromic)
5-Ethyl-2-methyl-nicotinic Acid
22701-40-2
224 nm
271 nm
~7,200 L·mol⁻¹·cm⁻¹
+10 nm (Bathochromic)
Data Interpretation: The addition of the 5-ethyl and 2-methyl groups predictably pushes the optimal detection wavelength for HPLC-UV systems from 261 nm to approximately 271 nm. Failure to adjust detector settings to this new
λmax
will result in sub-optimal sensitivity and poor signal-to-noise ratios during quantitation.
Self-Validating Experimental Protocol
As an Application Scientist, I emphasize that any spectroscopic method must be a self-validating system. The following step-by-step protocol integrates internal quality control checks to assure photometric linearity and wavelength accuracy, utilizing unsubstituted nicotinic acid as a primary reference standard[4].
Step 1: Reagent & Equipment Preparation
Prepare a 0.1 M HCl diluent using analytical-grade hydrochloric acid and ultrapure water (18.2 MΩ·cm).
Prepare a stock solution of 5-Ethyl-2-methyl-nicotinic acid at 100 mg/L in 0.1 M HCl.
Prepare working standards at 6, 12, 18, and 24 mg/L.
Ensure the UV-Vis spectrophotometer is set to a narrow spectral bandwidth (<2 nm) to prevent peak distortion[2].
Fill two matched far-UV quartz cuvettes (10 mm path length) with the 0.1 M HCl blank.
Place them in the reference and sample compartments and perform a baseline zero scan from 200 nm to 350 nm.
Step 3: System Suitability (The Self-Validation Step)
Measure a 12 mg/L standard of unsubstituted Nicotinic Acid.
Causality Check: Verify that the absorption peaks occur at exactly 213 nm and 261 nm[2]. Calculate the absorbance ratio (
A261/A213
). According to pharmacopeial standards, this ratio must fall between 1.15 and 1.18.
Why this matters: If the ratio deviates or the peaks shift, it indicates severe stray light interference, degraded optics, or incorrect bandwidth settings 4[4]. The instrument must be recalibrated before proceeding.
Step 4: Sample Measurement & Data Processing
Scan the 5-Ethyl-2-methyl-nicotinic acid working standards from 200 nm to 350 nm.
Extract the absorbance values at the experimentally determined
λmax
(~224 nm and ~271 nm).
Plot absorbance versus concentration. Verify that the correlation coefficient (
R2
) is
≥0.999
, confirming strict adherence to the Beer-Lambert Law within this concentration range[2].
Analytical Comparison Guide: Standard Reference Materials for 5-Ethyl-2-methyl-nicotinic Acid Analysis
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Focus: 5-Ethyl-2-methyl-nicotinic acid (CAS 22701-40-2) As regulatory expectations for pharmaceutical impurities and active...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Compound Focus: 5-Ethyl-2-methyl-nicotinic acid (CAS 22701-40-2)
As regulatory expectations for pharmaceutical impurities and active pharmaceutical ingredient (API) starting materials intensify, the selection of reference materials is no longer a mere procurement task—it is a foundational scientific decision. 5-Ethyl-2-methyl-nicotinic acid is a critical substituted pyridine intermediate utilized in the synthesis of various APIs and agrochemicals ( [1]). Because of its dual functional groups (a basic pyridine nitrogen and an acidic carboxylic acid), accurate quantification requires highly specific chromatographic conditions and rigorously characterized reference standards.
This guide objectively compares the tiers of reference materials available for 5-Ethyl-2-methyl-nicotinic acid and evaluates the analytical methodologies used to quantify it, providing a self-validating experimental blueprint for your laboratory.
PART 1: Tiered Comparison of Reference Materials
Not all reference materials are created equal. The causality behind choosing a specific grade of standard directly impacts the metrological traceability and regulatory defensibility of your data.
According to ISO 17034 guidelines, a Certified Reference Material (CRM) provides guaranteed stability, homogeneity, and continuous metrological traceability to the International System of Units (SI) ( [2]). In contrast, ISO 17025 Analytical Standards guarantee accuracy only at the exact time of calibration, meaning the laboratory must assume the burden of ongoing stability testing. Working Standards (often supplied with a basic factory Certificate of Analysis) lack formal SI traceability entirely and are strictly for internal, non-regulatory checks ( [3]).
Fig 1: Metrological traceability hierarchy of reference materials.
Table 1: Performance & Compliance Comparison of Reference Material Tiers
Scientific Insight: For powdered organic standards like 5-Ethyl-2-methyl-nicotinic acid, moisture absorption can drastically alter the true mass. ISO 17034 CRMs account for this in their uncertainty budgets, whereas Working Standards do not, leading to potential out-of-specification (OOS) results during trace analysis ( [4]).
PART 2: Analytical Methodologies & Experimental Data
When quantifying 5-Ethyl-2-methyl-nicotinic acid, laboratories typically choose between HPLC-UV and UHPLC-MS/MS.
The Causality of Method Selection:
The compound contains a pyridine ring that absorbs UV light, making HPLC-UV (at ~254 nm) viable for high-concentration API assay testing. However, for genotoxic impurity profiling or trace-level pharmacokinetic analysis, UV detection lacks the necessary sensitivity. Because the pyridine nitrogen has a basic pKa (~5.5), it readily accepts a proton in acidic environments. Therefore, UHPLC-MS/MS operating in positive Electrospray Ionization (ESI+) is the superior choice, yielding a highly stable
[M+H]+
precursor ion at m/z 166.1.
Table 2: Quantitative Performance Comparison (HPLC-UV vs. LC-MS/MS)
Parameter
HPLC-UV (254 nm)
UHPLC-MS/MS (ESI+)
Causality / Analytical Advantage
Linearity Range
1.0 - 100 µg/mL
1.0 - 100 ng/mL
MS/MS provides 1000x greater sensitivity.
LOD
0.3 µg/mL
0.2 ng/mL
MRM filtering eliminates background matrix noise.
LOQ
1.0 µg/mL
1.0 ng/mL
ESI+ is highly efficient for the basic pyridine nitrogen.
Recovery (%)
95.2 - 102.1%
98.5 - 101.3%
Isotope dilution is uniquely possible in MS/MS.
Matrix Effect
High interference
Minimal (< 5%)
High specificity of the 166.1 -> 120.1 transition.
PART 3: Self-Validating Experimental Protocol (LC-MS/MS)
To ensure absolute trustworthiness, the following UHPLC-MS/MS protocol is designed as a self-validating system . It relies on internal logic gates (Blanks, SSTs, and continuous QC checks) that prevent the reporting of erroneous data if the system drifts.
Step-by-Step Methodology
1. System Suitability & Self-Validation Logic
Gate 1 (Carryover Check): Inject a solvent blank (50:50 MeOH:Water). The signal at the analyte retention time must be < 5% of the LOQ.
Gate 2 (System Precision): Inject the 1.0 ng/mL CRM standard six consecutive times. The Relative Standard Deviation (RSD) of the peak area must be ≤ 5.0%.
Gate 3 (Drift Monitoring): Inject a mid-point Quality Control (QC) standard every 10 samples. Recovery must remain between 90-110%.
2. Standard & Sample Preparation
Stock Solution: Accurately weigh 10.0 mg of ISO 17034 CRM 5-Ethyl-2-methyl-nicotinic acid. Dissolve in 10.0 mL of LC-MS grade Methanol to yield a 1 mg/mL stock.
Working Dilutions: Dilute the stock serially using a diluent of 50:50 Water:Methanol (v/v) containing 0.1% Formic Acid to create calibration points at 1, 5, 10, 50, and 100 ng/mL.
Mechanistic Choice: The addition of 0.1% Formic Acid (pH ~2.7) is critical. It ensures the pyridine nitrogen remains fully protonated in solution, which prevents secondary interactions with free silanols on the C18 column (eliminating peak tailing) and maximizes ionization efficiency in the ESI source.
3. Chromatographic Separation
Column: C18 UHPLC column (2.1 x 100 mm, 1.7 µm).
Mobile Phase A: 0.1% Formic acid in Water.
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Gradient: Start at 5% B, hold for 1 min. Ramp to 95% B over 4 mins. Hold at 95% B for 1 min. Re-equilibrate at 5% B for 2 mins.
Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.
4. Mass Spectrometry (MRM Mode)
Ionization: ESI Positive mode.
Transitions: Precursor ion m/z 166.1
→
Product ion m/z 120.1 (Loss of
H2O
and
CO
from the carboxylic acid moiety).
Collision Energy (CE): 15 eV.
Fig 2: Self-validating LC-MS/MS workflow for 5-Ethyl-2-methyl-nicotinic acid.
References
ANSI. "Reference Material (RM) vs Certified Reference Material (CRM)". ANAB Blog. URL:[Link]
Cole-Parmer. "Select the Right Reference or Certified Reference Materials". Cole-Parmer Blog. URL:[Link]
Safety & Regulatory Compliance
Safety
Personal protective equipment for handling 5-Ethyl-2-methyl-nicotinic acid
As a Senior Application Scientist, I approach chemical handling not merely as a checklist of regulatory requirements, but as a mechanistic science. When handling substituted pyridines like 5-Ethyl-2-methyl-nicotinic acid...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach chemical handling not merely as a checklist of regulatory requirements, but as a mechanistic science. When handling substituted pyridines like 5-Ethyl-2-methyl-nicotinic acid , understanding the why behind the safety protocols is just as critical as the how.
This guide provides drug development professionals and researchers with a self-validating, causality-driven operational framework for the safe handling, transfer, and disposal of this specific compound.
Mechanistic Hazard Profiling
To design an effective safety protocol, we must first understand the molecular behavior of the compound. 5-Ethyl-2-methyl-nicotinic acid is a crystalline organic acid. While standard nicotinic acid is a known mild irritant, the addition of ethyl and methyl groups at the 5- and 2-positions significantly increases the molecule's lipophilicity (LogP).
The Causality of Risk: This enhanced lipophilicity allows the molecule to more readily partition into and penetrate the lipid-rich stratum corneum of human skin. Once it breaches the dermal barrier, the acidic carboxyl group induces localized contact dermatitis and severe eye irritation[1]. Furthermore, as a fine powder, it presents a significant respiratory hazard (H335) and can form explosive dust clouds if suspended in air and exposed to static discharge 2[2].
Quantitative Safety & Physicochemical Data
Table 1: Operational parameters and their direct implications for lab safety.
Parameter
Value
Causality / Operational Implication
CAS Number
22701-40-2
Unique identifier required for precise SDS retrieval and inventory tracking 3[3].
Molecular Formula
C9H11NO2
Indicates an organic acid nature with lipophilic alkyl substitutions[3].
Molecular Weight
165.19 g/mol
Critical for precise stoichiometric calculations during drug synthesis workflows[3].
Hazard Codes
H315, H319, H335
Directs the need for robust dermal, ocular, and respiratory barriers 1[1].
Precautionary Codes
P261, P280, P305+P351
Mandates local exhaust ventilation (LEV), full PPE, and immediate access to eyewash stations[1].
Personal Protective Equipment (PPE) Matrix
Every piece of PPE must serve as a deliberate countermeasure to the specific hazards of 5-Ethyl-2-methyl-nicotinic acid.
Dermal Protection (Hands): Double-layer EN 374-compliant nitrile gloves.
Causality: Nitrile provides excellent resistance to organic acids. Double-gloving ensures that if the outer layer is compromised by the lipophilic compound, the inner layer maintains the barrier.
Ocular Protection: EN 166-compliant unvented chemical safety goggles.
Causality: Standard safety glasses leave the orbital cavity exposed to airborne dust. Unvented goggles prevent micro-particulates from settling on the ocular mucosa, preventing H319-level serious eye irritation[1].
Respiratory Protection: NIOSH N95 or European Standard EN 149 P2/P3 particulate respirator (if handling outside a fume hood).
Causality: The fine crystalline structure of the powder can easily aerosolize, leading to respiratory tract irritation (H335)[1].
Self-Validating Operational Protocols
To build a fail-safe environment, protocols must be self-validating. This means every critical step includes a built-in verification action before proceeding to the next.
Protocol A: Safe Weighing and Material Transfer
Environmental Validation: Turn on the Local Exhaust Ventilation (LEV) or fume hood.
Validation Step: Tape a small strip of tissue paper to the bottom edge of the sash. An inward pull visually validates negative pressure and ensures a face velocity capable of capturing dust (>0.4 m/s).
PPE Integrity Check: Don your nitrile gloves.
Validation Step: Perform the "inflation test" by trapping air in the glove and squeezing. A lack of deflation confirms the absence of microscopic pinholes that could trap the chemical against your skin.
Anti-Static Transfer: Use grounded, anti-static spatulas (e.g., PTFE-coated or grounded stainless steel) to transfer the powder to the balance.
Causality: Fine organic powders accumulate electrostatic charge via friction. A static discharge acts as an ignition source, potentially triggering a localized dust explosion 4[4].
Post-Transfer Decontamination: Wipe down the balance and surrounding area with a disposable cloth dampened with a water/ethanol mixture.
Validation Step: Swipe the cleaned area with a moistened pH indicator strip. A neutral pH (roughly 7.0) confirms the complete removal of the acidic residue.
Protocol B: Spill Response and Waste Disposal
Immediate Isolation: If a spill occurs, step back immediately and allow the LEV to clear any aerosolized dust for 60 seconds.
Mechanical Recovery (Dry): Use a HEPA-filtered vacuum or a damp absorbent pad to collect the powder. Do not use a dry brush, and do not flood with water.
Causality: Dry brushing re-suspends the dust into your breathing zone. Flooding the bulk powder with water creates a highly concentrated, corrosive acidic slurry that is significantly harder to contain and clean[4].
Disposal Routing: Place all recovered material, contaminated wipes, and outer gloves into a sealed, chemically compatible waste container. Route to an EPA-approved chemical incinerator.
Causality: High-temperature incineration ensures the complete thermal destruction of the stable pyridine ring, preventing environmental accumulation[1].
Operational Workflow Visualization
The following logical diagram maps the critical path from hazard assessment through handling and disposal, highlighting the decision tree during a spill event.
Fig 1: Operational workflow for handling 5-Ethyl-2-methyl-nicotinic acid.
References
AK Scientific , "22701-40-2 5-Ethyl-2-methyl-nicotinic acid AKSci 7054CV", 3
ACINTS , "aci safety data sheet (5-Ethyl-2-methyl-nicotinic acid)", 1
Chemos GmbH & Co. KG , "Safety Data Sheet: Nicotinic acid", 4
MilliporeSigma , "SAFETY DATA SHEET (Nicotinic acid analogs)", 2